molecular formula C9H12BrN3O2 B582059 tert-Butyl (5-bromopyrazin-2-yl)carbamate CAS No. 914349-79-4

tert-Butyl (5-bromopyrazin-2-yl)carbamate

Cat. No.: B582059
CAS No.: 914349-79-4
M. Wt: 274.118
InChI Key: PNYUSBALYDXDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (5-bromopyrazin-2-yl)carbamate is a useful research compound. Its molecular formula is C9H12BrN3O2 and its molecular weight is 274.118. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-bromopyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUSBALYDXDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657364
Record name tert-Butyl (5-bromopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-79-4
Record name tert-Butyl (5-bromopyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in pharmaceutical and organic synthesis. The document outlines the detailed experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in the development of novel therapeutic agents. Its pyrazine core is a prevalent motif in medicinal chemistry, and the presence of a bromine atom and a Boc-protected amine allows for diverse downstream functionalization through cross-coupling reactions and deprotection/acylation strategies, respectively. This guide details a common and effective method for its preparation from 2-amino-5-bromopyrazine.

Synthetic Pathway

The synthesis involves the protection of the primary amine of 2-amino-5-bromopyrazine with a tert-butoxycarbonyl (Boc) group. This reaction is typically facilitated by di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on their specific laboratory setup and desired scale.

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-bromopyrazin-2-yl)carbamate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrazine ring substituted with a bromine atom and a Boc-protected amine, offers versatile handles for chemical modification. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, valued for its unique electronic properties and ability to participate in hydrogen bonding. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives. The available data for this compound is summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₉H₁₂BrN₃O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 274.11 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity 98%--INVALID-LINK--
Predicted Boiling Point 295.2 ± 40.0 °C--INVALID-LINK--
Predicted Density 1.513 ± 0.06 g/cm³--INVALID-LINK--
Predicted pKa 10.75 ± 0.70--INVALID-LINK--
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)--INVALID-LINK--

Experimental Protocols

The synthetic utility of this compound lies in the strategic manipulation of its functional groups. Below are detailed protocols for its synthesis and subsequent key transformations that are fundamental in drug development workflows.

Synthesis of this compound

This protocol describes the Boc-protection of 2-amino-5-bromopyrazine.

Materials:

  • 5-bromopyrazin-2-amine

  • Di-tert-butyl carbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • At 0 °C, to a solution of 5-bromopyrazin-2-amine (1 equivalent) in CH₂Cl₂ (approx. 2.4 mL per mmol of amine), add 4-DMAP (0.1 equivalents).

  • Still at 0 °C, add a solution of di-tert-butyl carbonate (1 equivalent) in CH₂Cl₂ dropwise.

  • Allow the mixture to warm to room temperature and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the solution with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 ratio) to obtain the final product as a white solid.[1]

Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)

The bromine atom on the pyrazine ring serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling (General Protocol): This reaction is used to form a carbon-carbon bond between the pyrazine ring and various aryl or heteroaryl groups.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1 equivalent), the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[2]

Boc-Deprotection (General Protocol)

Removal of the Boc protecting group is a common step to liberate the free amine, which can then be used in subsequent reactions.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • An appropriate solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the Boc-protected substrate in a suitable solvent.

  • Add the acidic reagent (e.g., TFA or HCl in dioxane) at the specified temperature (often room temperature).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The deprotected amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.[3][4][5]

Synthetic Utility and Logical Relationships

The synthetic utility of this compound is best visualized as a workflow. The Boc-protected amine and the bromine atom provide orthogonal synthetic handles for a variety of transformations.

G A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Reaction at C-Br D Boc-Deprotection (Acidic Conditions) A->D Reaction at N-Boc C Diverse Aryl/Heteroaryl/Amine Substituted Pyrazine Derivatives B->C C->D Amine Deprotection E 2-Amino-5-substituted-pyrazines D->E

Caption: Synthetic workflow for this compound.

This compound serves as a versatile starting material. The bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, leading to a library of diverse pyrazine derivatives. Subsequently, or alternatively, the Boc-protecting group on the amine can be removed under acidic conditions to yield 2-amino-5-substituted-pyrazines, which are themselves valuable intermediates for further synthetic transformations.

Application in Drug Discovery: A Conceptual Workflow

While this compound is a valuable building block, its direct lineage to a marketed drug is not always explicitly detailed. However, its core, 2-aminopyrazine, is a known starting material for the antiviral drug Favipiravir. The following diagram illustrates a conceptual workflow of how a compound like this compound fits into a drug discovery paradigm, leading to a functionalized pyrazine core that is central to drugs like Favipiravir.

G cluster_0 Intermediate Synthesis cluster_1 API Synthesis A This compound B Boc-Deprotection A->B C 2-Amino-5-bromopyrazine B->C D Debromination / Further Functionalization C->D E 2-Aminopyrazine Core D->E F Multi-step Synthesis E->F G Favipiravir (Antiviral Drug) F->G

Caption: Conceptual workflow from a building block to an Active Pharmaceutical Ingredient.

This conceptual pathway highlights the journey from a protected, functionalized starting material to a core structure that is then elaborated into a final active pharmaceutical ingredient (API). The initial steps involve the deprotection of the amine and subsequent modification or removal of the bromine to arrive at the versatile 2-aminopyrazine core. This core is then subjected to a multi-step synthesis to yield the final drug, such as Favipiravir.[1][6][7][8][9] This illustrates the critical role of well-designed building blocks in streamlining the synthesis of complex and important pharmaceutical agents.

References

An In-depth Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS 914349-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-bromopyrazin-2-yl)carbamate, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and includes relevant safety information.

Core Compound Properties

This compound is a stable, solid organic compound.[1] Its structure incorporates a pyrazine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine.[2] This combination of functional groups makes it a valuable intermediate for introducing the pyrazinyl moiety in the synthesis of more complex molecules.[3]

Physicochemical Data
PropertyValueSource
CAS Number 914349-79-4[1]
Molecular Formula C₉H₁₂BrN₃O₂[1]
Molecular Weight 274.11 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Storage Temperature 2-8°C, under inert gas[3][4]
InChI Key PNYUSBALYDXDRK-UHFFFAOYSA-N[1]
Precursor Properties: 2-Amino-5-bromopyrazine

The direct precursor for the synthesis of the title compound is 2-amino-5-bromopyrazine. Its properties are summarized below.

PropertyValueSource
CAS Number 59489-71-3[5]
Molecular Formula C₄H₄BrN₃[]
Molecular Weight 174.00 g/mol []
Appearance Solid[7]
Melting Point 113-117 °C[7]
Boiling Point 274.2 °C at 760 mmHg[]
Purity Typically ≥97%[][7]

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the primary amine of 2-amino-5-bromopyrazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group.

Synthesis of 2-Amino-5-bromopyrazine (Precursor)

Methodology: This protocol describes the bromination of 2-aminopyrazine.

  • Reagents: 2-Aminopyrazine (15.0 g, 157 mmol), N-bromosuccinimide (NBS) (28.2 g, 159 mmol), Dichloromethane (CH₂Cl₂) (900 mL), Silica gel, Celite.[5]

  • Procedure:

    • Dissolve 2-aminopyrazine in dichloromethane in a suitable reaction vessel.[5]

    • Add N-bromosuccinimide to the solution.[5]

    • Stir the reaction mixture at room temperature for 3.5 hours.[5]

    • Monitor the reaction for completion.

    • Upon completion, filter the reaction mixture through Celite.[5]

    • Add silica gel to the filtrate and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography using 30% ethyl acetate/hexane as the eluent.[5]

  • Yield: 22.09 g (81.5%).[5]

  • Characterization (¹H NMR, 300 MHz, CDCl₃): δ 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H).[5]

  • Characterization (Mass Spectrum, APCI+): m/z: 174 ([M+H]⁺).[5]

Synthesis of this compound

Methodology: This protocol details the Boc-protection of 2-amino-5-bromopyrazine.

  • Reagents: 5-bromo-2-pyrazinamine (5736.8 mg, 32.97 mmol), Dichloromethane (CH₂Cl₂) (80 mL), 4-Dimethylaminopyridine (DMAP) (403.2 mg, 3.30 mmol), Di-tert-butyl dicarbonate (Boc₂O) (11.4 mL, 3.30 mmol), Brine, Sodium sulfate (Na₂SO₄).[3]

  • Procedure:

    • Dissolve 5-bromo-2-pyrazinamine in dichloromethane in a reaction vessel and cool to 0 °C.[3]

    • Add 4-DMAP to the solution.[3]

    • At 0 °C, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.[3]

    • Allow the mixture to warm to room temperature and stir.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, wash the solution with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[3]

    • Purify the crude product via silica gel column chromatography using ethyl acetate/petroleum ether (1/2) as the eluent.[3]

  • Yield: 7250.4 mg (80.2%).[3]

  • Product: White solid.[3]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow Synthesis of this compound cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2_Aminopyrazine 2-Aminopyrazine Bromination Bromination with NBS in CH2Cl2 2_Aminopyrazine->Bromination Purification_1 Column Chromatography (EtOAc/Hexane) Bromination->Purification_1 2_Amino_5_bromopyrazine 2-Amino-5-bromopyrazine Purification_1->2_Amino_5_bromopyrazine Boc_Protection Boc Protection with Boc2O DMAP, CH2Cl2 2_Amino_5_bromopyrazine->Boc_Protection Purification_2 Column Chromatography (EtOAc/Petroleum Ether) Boc_Protection->Purification_2 Final_Product tert-Butyl (5-bromopyrazin-2-yl)carbamate Purification_2->Final_Product

Caption: Synthetic workflow from starting material to final product.

Reaction_Scheme Chemical Transformation Pathway A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B NBS, CH2Cl2 C tert-Butyl (5-bromopyrazin-2-yl)carbamate B->C Boc2O, DMAP, CH2Cl2

Caption: Step-by-step chemical reaction scheme.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]

Recommended Safety Precautions
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[4]

    • Skin Protection: Wear protective gloves and a complete suit protecting against chemicals.[4]

    • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated.[4]

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Consult a physician.[4]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8°C.[3][4]

This document is intended to provide comprehensive technical information and is not a substitute for a formal safety data sheet (SDS). Always refer to the latest SDS from the supplier before handling this chemical.

References

The Bromopyrazine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromopyrazine moiety, a halogenated six-membered nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, synthetic versatility, and ability to participate in various biological interactions have established it as a privileged scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the bromopyrazine core, detailing its role in anticancer, anti-inflammatory, and antimicrobial agents, and elucidating the underlying mechanisms of action.

Physicochemical Properties and Synthetic Versatility

The presence of a bromine atom on the pyrazine ring significantly influences its physicochemical properties. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrazine ring creates a unique electronic distribution, making the moiety susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity is a key asset for medicinal chemists, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.[1]

A common synthetic route to functionalized bromopyrazine derivatives is the Suzuki cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups. This method offers a powerful tool for creating libraries of diverse compounds for biological screening.[2]

Biological Activities and Therapeutic Applications

The bromopyrazine scaffold is a constituent of numerous biologically active molecules with a wide range of therapeutic applications.

Anticancer Activity

Bromopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as Aurora kinases and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers.[3] Bromopyrazine-containing compounds, particularly imidazo[1,2-a]pyrazine derivatives, have been identified as potent inhibitors of Aurora kinases.[4] For instance, a series of imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity against various cancer cell lines, with IC50 values in the low micromolar range.[1]

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition: The p38/MK-2 signaling pathway is involved in inflammatory responses and cancer progression.[5][6] Novel aminopyrazine derivatives have been designed and synthesized as MK-2 inhibitors, demonstrating low micromolar to sub-micromolar IC50 values and activity in suppressing TNFα production.[7]

Quantitative Data on Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazineCompound 12b Hep-211[1]
Imidazo[1,2-a]pyrazineCompound 12b HepG213[1]
Imidazo[1,2-a]pyrazineCompound 12b MCF-711[1]
Imidazo[1,2-a]pyrazineCompound 12b A37511[1]
Chalcone-pyrazineCompound 49 A5490.13[8]
Chalcone-pyrazineCompound 49 Colo-2050.19[8]
Chalcone-pyrazineCompound 50 MCF-70.18[8]
Chalcone-pyrazineCompound 51 MCF-70.012[8]
Chalcone-pyrazineCompound 51 A5490.045[8]
Chalcone-pyrazineCompound 51 DU-1450.33[8]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromopyrazine derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Its inhibition leads to bacterial cell death.[9] Pyrazine carboxamides have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. One such derivative, 5d , exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[2]

Quantitative Data on Antimicrobial Activity

Compound ClassDerivativeMicroorganismMICReference
Pyrazine carboxamide5d XDR S. Typhi6.25 mg/mL[2]
Pyrazine carboxamide5c XDR S. Typhi12.5 mg/mL[2]
Pyrazine carboxamide5b XDR S. Typhi25 mg/mL[2]
Pyrazine carboxamide5a XDR S. Typhi50 mg/mL[2]
3-Aminopyrazine-2-carboxamide12 (octylamide)M. kansasii25 µg/mL[10]
3-Aminopyrazine-2-carboxamide11 (heptylamide)M. kansasii50 µg/mL[10]
3-Aminopyrazine-2-carboxamide10 (hexylamide)M. kansasii100 µg/mL[10]
3-Aminopyrazine-2-carboxamide20 (4-CF3-phenyl)M. smegmatis31.25 µg/mL[10]

Signaling Pathways and Mechanisms of Action

The biological effects of bromopyrazine derivatives are mediated through their interaction with specific signaling pathways.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition by bromopyrazine derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway Bromopyrazine Derivative Bromopyrazine Derivative Aurora Kinase Aurora Kinase Bromopyrazine Derivative->Aurora Kinase Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinase->Mitotic Spindle Formation Promotes Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Formation->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase by Bromopyrazine Derivatives.

MK-2 Signaling Pathway

The p38 MAPK/MK-2 pathway plays a critical role in inflammation and cell survival. Bromopyrazine-based inhibitors block this pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNFα.

MK2_Signaling_Pathway Stress/Inflammatory Stimuli Stress/Inflammatory Stimuli p38 MAPK p38 MAPK Stress/Inflammatory Stimuli->p38 MAPK MK-2 MK-2 p38 MAPK->MK-2 Activates TNFα Production TNFα Production MK-2->TNFα Production Promotes Bromopyrazine Derivative Bromopyrazine Derivative Bromopyrazine Derivative->MK-2 Inhibits Inflammation Inflammation TNFα Production->Inflammation

Caption: Inhibition of the MK-2 Signaling Pathway.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a key enzyme in DNA replication. Bromopyrazine derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting its ATPase activity and preventing DNA supercoiling, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition Bromopyrazine Derivative Bromopyrazine Derivative DNA Gyrase (GyrB) DNA Gyrase (GyrB) Bromopyrazine Derivative->DNA Gyrase (GyrB) Inhibits ATP Binding DNA Supercoiling DNA Supercoiling DNA Gyrase (GyrB)->DNA Supercoiling Catalyzes ATP Binding ATP Binding ATP Binding->DNA Gyrase (GyrB) Bacterial DNA Replication Bacterial DNA Replication DNA Supercoiling->Bacterial DNA Replication Inhibition prevents Bacterial Cell Death Bacterial Cell Death Bacterial DNA Replication->Bacterial Cell Death Inhibition leads to

Caption: Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes the synthesis of a bromopyrazine carboxamide intermediate.[2]

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 4-bromo-3-methylaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Cool the reaction mixture to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[11]

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bromopyrazine derivative and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add bromopyrazine derivatives (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Experimental Workflow for the MTT Assay.

Conclusion

The bromopyrazine moiety represents a highly versatile and valuable scaffold in the field of drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of potent and selective inhibitors targeting key biological pathways implicated in cancer, inflammation, and infectious diseases. The continued exploration of the chemical space around the bromopyrazine core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

The Versatile Building Block: A Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged core structure, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to engage in key biological interactions have made it a focal point in the design of novel drugs.[1] Among the various functionalized pyrazine building blocks, tert-butyl (5-bromopyrazin-2-yl)carbamate has emerged as a particularly valuable and versatile intermediate. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its synthesis, reactivity, and its role in the generation of potent kinase inhibitors and other bioactive molecules.

The strategic placement of a bromine atom and a Boc-protected amine on the pyrazine ring makes this compound an ideal starting material for library synthesis and lead optimization.[2] The bromine at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group allows for the selective functionalization of the pyrazine core before its removal to unmask a nucleophilic amine for subsequent reactions, such as amide bond formation.[2] This "protect-react-deprotect" strategy is a cornerstone in the synthesis of many complex, biologically active molecules.[2]

This guide will explore the synthesis of derivatives from this compound, present quantitative data on their biological activity, provide detailed experimental protocols, and visualize key concepts through diagrams to offer a practical resource for researchers in the field of drug discovery.

Core Applications in Kinase Inhibitor Synthesis

The 2-aminopyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] this compound provides a direct route to a variety of substituted 2-aminopyrazines, making it a key building block for targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Tropomyosin receptor kinase (Trk) family, particularly TrkA, is a significant target in oncology and pain management.[4] The synthesis of pyrazine-based TrkA inhibitors often utilizes intermediates structurally related to this compound. The general synthetic strategy involves a Suzuki coupling to introduce a substituent at the 5-position of the pyrazine ring, followed by deprotection of the amine and subsequent reaction to build the final inhibitor.[4]

A representative synthetic workflow for the generation of TrkA inhibitors is depicted below.

G A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 5-Aryl-pyrazin-2-yl)carbamate Derivative C->D C-C bond formation E Boc Deprotection (e.g., TFA) D->E F 5-Arylpyrazin-2-amine E->F G Isocyanate Precursor (e.g., Triphosgene) F->G H Isocyanate Intermediate G->H J Final TrkA Inhibitor H->J Urea formation I Amine I->J cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R RAS RAS CSF1R->RAS PI3K PI3K CSF1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CSF1 CSF-1 CSF1->CSF1R Binds & Activates Inhibitor Pyrazine-based Inhibitor Inhibitor->CSF1R Blocks ATP binding

References

synthesis of novel pyrazine derivatives from tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Novel Pyrazine Derivatives from tert-Butyl (5-bromopyrazin-2-yl)carbamate

Introduction

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic and structural properties make them privileged scaffolds in drug discovery, with applications ranging from anticancer and antiviral to antidiabetic medications.[1] The starting material, this compound, is a highly versatile building block for creating diverse libraries of pyrazine compounds. The presence of a bromine atom at the 5-position allows for a wide array of cross-coupling reactions, while the Boc-protected amine at the 2-position offers a handle for further functionalization or can be deprotected to yield the primary amine.[2][3] This guide details key synthetic strategies for transforming this starting material into novel derivatives, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Core Synthetic Strategies

The primary site of reaction on this compound is the carbon-bromine bond. This bond is amenable to several powerful transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

G start_node tert-Butyl (5-bromopyrazin-2-yl)carbamate suzuki Suzuki-Miyaura Coupling start_node->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start_node->buchwald R₂-NH Pd Catalyst sonogashira Sonogashira Coupling start_node->sonogashira Terminal Alkyne Pd/Cu Catalyst snar Nucleophilic Aromatic Substitution (SNAr) start_node->snar Nucleophile (Nu⁻) reaction_node reaction_node product_node product_node product_aryl 5-Aryl/Heteroaryl Pyrazine Derivatives suzuki->product_aryl C-C Bond Formation product_amino 5-Amino Pyrazine Derivatives buchwald->product_amino C-N Bond Formation product_alkynyl 5-Alkynyl Pyrazine Derivatives sonogashira->product_alkynyl C-C Bond Formation product_snar 5-Substituted Pyrazine Derivatives snar->product_snar C-Nu Bond Formation

Caption: Key synthetic pathways from the starting material.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester derivative.[4][5] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Boronic Acid (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Avg. Yield (%)
Pd(PPh₃)₄ (5)-1.2K₂CO₃ (2.0)Dioxane/H₂O80-10012-2475-90
Pd(OAc)₂ (2)PPh₃ (4)1.2K₂CO₃ (2.0)ACN/H₂O801280-95
Pd₂(dba)₃ (2)SPhos (4)1.5K₃PO₄ (3.0)Toluene1101685-98
PdCl₂(dppf) (3)-1.3Cs₂CO₃ (2.0)DMF9012-1870-90

Note: Yields are representative and highly dependent on the specific boronic acid used.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inerting: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand if required. Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-substituted pyrazine derivative.[4]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar¹-Ar² re_complex->product aryl_halide Ar¹-Br aryl_halide->oa_complex boronic_acid Ar²-B(OR)₂ boronic_acid->trans_complex base Base base->trans_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, providing access to 5-amino-pyrazine derivatives.[8] The choice of ligand is critical for high efficiency.[9]

Quantitative Data Summary: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Amine (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Avg. Yield (%)
Pd₂(dba)₃ (2)BINAP (4)1.2NaOtBu (1.4)Toluene10012-2470-90
Pd(OAc)₂ (2)XPhos (4)1.2K₃PO₄ (2.0)1,4-Dioxane1101675-95
Pd(OAc)₂ (1)RuPhos (2)1.5Cs₂CO₃ (2.0)t-BuOH1001880-95
Pd₂(dba)₃ (2)BrettPhos (4)1.2LHMDS (1.5)THF6512-2465-85

Note: Stronger bases like NaOtBu are common, but carbonate or phosphate bases can be used with appropriate ligands. Yields vary with the amine's steric hindrance.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100 °C) for 12-24 hours.[10]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the desired N-aryl pyrazine product.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination & Deprotonation oa_complex->amine_complex Amide Formation amine_complex->pd0 Reductive Elimination product Ar-NR₂ amine_complex->product aryl_halide Ar-Br aryl_halide->oa_complex amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[11] This reaction typically requires a dual catalyst system of palladium and a copper(I) salt.[11] It provides a direct route to 5-alkynyl pyrazine derivatives, which are valuable intermediates for further transformations.

Quantitative Data Summary: Sonogashira Coupling

Pd Catalyst (mol%)Cu Catalyst (mol%)Alkyne (equiv.)BaseSolventTemp (°C)Time (h)Avg. Yield (%)
Pd(PPh₃)₄ (2-5)CuI (5-10)1.2Et₃N or DIPEATHF or DMF25-602-1270-95
PdCl₂(PPh₃)₂ (2)CuI (4)1.1Et₃NToluene80675-90
Pd(OAc)₂ (2) / DPEPhos (4)-1.5Cs₂CO₃DMSO802460-85*

*Copper-free conditions are possible but may require specific ligands and longer reaction times.[12]

Experimental Protocol: General Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C). Monitor the reaction by TLC. The reaction is often complete within a few hours.[13]

  • Work-up: Once complete, filter the reaction mixture through Celite to remove the catalysts. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the 5-alkynyl pyrazine.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the electron-deficient nature of the pyrazine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions.[14] This pathway is more common with highly activated rings or stronger nucleophiles (e.g., alkoxides, thiolates). The reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination sequence via a Meisenheimer complex.[14][15]

General Conditions for SNAr:

  • Nucleophiles: RO⁻, RS⁻, R₂N⁻ (strong nucleophiles)

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

  • Temperature: Often requires elevated temperatures (60-150 °C)

  • Base: A base (e.g., K₂CO₃, NaH) is often required to generate the nucleophile in situ.[16]

Experimental Protocol: Representative SNAr with a Thiol

  • Setup: To a round-bottom flask, add the desired thiol (1.5 mmol, 1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) in a polar aprotic solvent like DMF (5 mL).

  • Reagent Addition: Stir the mixture for 15 minutes at room temperature, then add this compound (1.0 mmol, 1.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

G start_node Reaction Setup inert_atm Establish Inert Atmosphere (if required) start_node->inert_atm Combine Reactants, Catalyst, Base process_node process_node decision_node decision_node end_node Purified Product add_solvent Add Degassed Solvent inert_atm->add_solvent Evacuate/Backfill react Reaction Period (Monitor Progress) add_solvent->react Heat & Stir decision Reaction Complete? react->decision TLC/LC-MS decision->react No workup Aqueous Work-up & Extraction decision->workup Yes purify Column Chromatography workup->purify Dry & Concentrate purify->end_node

Caption: General experimental workflow for synthesis and purification.

References

reactivity of the bromine atom in tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in tert-Butyl (5-bromopyrazin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, a key intermediate in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. The document details the substrate's utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. For each reaction, this guide presents representative quantitative data, detailed experimental protocols, and visualizations of catalytic cycles and workflows to facilitate practical application in a research and development setting.

Introduction and Reactivity Profile

This compound is a versatile heterocyclic building block featuring a pyrazine core functionalized with a bromine atom at the C5 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.[1][2] The strategic placement of the bromine atom makes it an excellent electrophilic partner for a variety of cross-coupling reactions, allowing for the regioselective introduction of diverse substituents.[3]

The pyrazine ring is an electron-deficient system, which influences the reactivity of the C-Br bond. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[4] The C-Br bond at the 5-position is thus a prime site for oxidative addition to a palladium(0) catalyst, enabling selective functionalization.[4] The Boc protecting group is stable under a wide range of cross-coupling conditions but can be readily removed post-functionalization, providing a pathway to further derivatization.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond of this compound is amenable to several critical carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-pyrazine with an organoboron reagent, such as a boronic acid or ester.[3] This reaction is widely used to synthesize bi-aryl structures or to attach alkyl and vinyl groups.[3]

While specific data for the title compound is limited in the provided literature, the following table illustrates typical conditions and yields for Suzuki-Miyaura couplings on a structurally similar bromo-pyrazine system, demonstrating the reaction's feasibility.[3]

EntryCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane72%[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane65%[3]
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane58%[3]
43-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄tert-Amyl alcohol83%[5]

Note: Entries 1-3 were performed on 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[3] Entry 4 is a nickel-catalyzed variant on 5-bromopyrimidine.[5]

This general protocol is adapted from procedures for similar bromo-heterocycles.[4][6]

  • Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).[4][6]

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-Br) pd0->oa_complex Oxidative Addition transmetal Transmetalation Intermediate (Ar-Pd(II)L2-Ar') oa_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product   product_complex Product Complex start Ar-Br start->oa_complex boronic Ar'-B(OH)2 boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][7] This reaction is fundamental for installing nitrogen-based functional groups.[3] The development of specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has greatly expanded the scope and efficiency of this transformation.[6][8]

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

EntryAmine PartnerCatalyst / PrecatalystLigandBaseSolventTemp (°C)Reference(s)
1Secondary AminesRuPhos PrecatalystRuPhosLiHMDSToluene80-120[6][9]
2Primary AminesBrettPhos PrecatalystBrettPhosLiHMDSToluene80-120[6][9]
3General AminesPd₂(dba)₃P(tBu)₃NaOtBuTolueneReflux[6]
4General Amines/AmidesXantphos-based PrecatalystXantphosCs₂CO₃Dioxane100[6]

Note: LiHMDS (Lithium bis(trimethylsilyl)amide) is a strong, non-nucleophilic base often effective for these couplings.[6]

This general protocol is based on modern cross-coupling methodologies.[5][6]

  • Reactant Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Precatalyst, 1-5 mol%), and the ligand (if not using a precatalyst).

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex Oxidative Addition amide_complex Amide Complex (Ar-Pd(II)L-NR'R'') oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product   product_complex Product Complex start Ar-Br start->oa_complex amine HNR'R'' amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between the bromo-pyrazine and a terminal alkyne, providing access to alkynyl-substituted heterocycles. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

This is a general protocol for the Sonogashira coupling of a bromo-heterocycle.[4]

  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water or an aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Stille Coupling (C-C Bond Formation)

The Stille coupling involves the reaction of the bromo-pyrazine with an organostannane reagent, catalyzed by palladium.[10] This method offers a complementary approach to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to access.[11]

This general protocol is based on established methods for aryl bromides.[5]

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., Toluene or DMF), followed by the organostannane reagent (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. The workup procedure may vary but often involves quenching and extraction. A fluoride wash can be used to remove tin byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The successful execution of cross-coupling reactions relies on a systematic and careful workflow to ensure an oxygen-free environment and accurate reagent handling, leading to reproducible results and high yields.

Experimental_Workflow prep Reactant & Glassware Prep (Flame-dry flask, weigh reagents) inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) prep->inert addition Reagent Addition (Solvent, base, coupling partner) inert->addition reaction Reaction (Stir at desired temperature) addition->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Workup (Quench, extract, wash) monitor->workup Complete purify Purification (Column chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of functionalized pyrazine derivatives. The C5-bromine atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. By selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can selectively and efficiently introduce a wide array of carbon and nitrogen substituents. The protocols and data presented in this guide offer a solid foundation for drug development professionals and synthetic chemists to leverage the reactivity of this compound in the creation of novel and complex molecular architectures.

References

The Strategic Role of the Boc Protecting Group in Modern Pyrazine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, and its application in pyrazine chemistry is pivotal for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the role of the Boc group in pyrazine synthesis, detailing its introduction, cleavage, and its strategic use in enabling key synthetic transformations. This document offers detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.

Introduction to Boc Protection in Pyrazine Synthesis

Pyrazine rings are prevalent scaffolds in numerous FDA-approved drugs and biologically active compounds, including kinase inhibitors and anti-tuberculosis agents.[1] The synthesis of substituted pyrazines often requires the selective functionalization of the pyrazine core or the manipulation of amine substituents. The Boc group serves as an invaluable tool in these synthetic endeavors due to its robust nature under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2][3]

The primary advantages of using the Boc protecting group in pyrazine synthesis include:

  • Stability: The Boc group is stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for a broad scope of subsequent chemical transformations.[4]

  • Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of pyrazine intermediates in organic solvents, facilitating purification by chromatography.

  • Directed Functionalization: In some cases, the Boc group can influence the regioselectivity of subsequent reactions on the pyrazine ring.

  • Orthogonality: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups, such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), which are cleaved under hydrogenolysis and basic conditions, respectively.[3]

Boc Protection of Aminopyrazines

The introduction of a Boc group onto an aminopyrazine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base can influence the reaction rate and yield.

Quantitative Data for Boc Protection of Aminopyrazines
SubstrateReagents & ConditionsSolventTime (h)Yield (%)Reference
2-Aminopyridine(Boc)₂O (1.5 eq), EDCI (1.5 eq), HOBT (0.05 eq), TEA (1.5 eq), rtCH₂Cl₂290[5]
3-Aminopyridine(Boc)₂O (2.0 eq), EDCI (3.0 eq), HOBT (0.1 eq), TEA (3.0 eq), rtCH₂Cl₂185[5]
4-Aminopyridine(Boc)₂O (1.7 eq), EDCI (2.2 eq), HOBT (0.08 eq), TEA (2.2 eq), rtCH₂Cl₂0.590[5]
3-Bromo-6-chloropyrazin-2-amine(Boc)₂O, DMAP (cat.), rtNot specifiedNot specified60 (di-Boc)[6]
General Amines(Boc)₂O (1-1.1 eq), neat, rtNone0.1-185-99[7]
Detailed Experimental Protocol: Boc Protection of 2-Aminopyridine (as an analogue for 2-Aminopyrazine)

To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol) are added sequentially with stirring.[5] The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water (2 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc-protected 2-aminopyridine.[5]

Deprotection of N-Boc-Pyrazines

The removal of the Boc group is most commonly achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the most frequently used reagents.[2][3]

Quantitative Data for Deprotection of N-Boc-Pyrazines
SubstrateReagents & ConditionsSolventTimeYield (%)Reference
N-Boc-proline ester intermediate4 M HCl in MeOHMethanolNot specified50-58[6]
General N-Boc amine25% TFA in DCM, rtCH₂Cl₂2 hNot specified[8]
General N-Boc amineTFA (1:1 with solvent), 0 °C to rtCH₂Cl₂VariesQuantitative[9]
General N-Boc amine4M HCl in dioxane, rtDioxane2 hNot specified[10]
N-Boc-protected peptideTFA (equal volume to solvent), 0 °C to rtCH₂Cl₂VariesQuantitative[9]
Detailed Experimental Protocol: TFA-Mediated Deprotection of an N-Boc-Pyrazine Derivative

The N-Boc-protected pyrazine derivative is dissolved in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. The solution is cooled to 0 °C in an ice bath. An equal volume of trifluoroacetic acid (TFA) is added dropwise with stirring.[3][9] The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC (typically 1-2 hours). After completion of the reaction, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM (3 x 10 mL) to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent and drying.[8][9]

Strategic Application of Boc Protection in Pyrazine Functionalization

The temporary masking of a reactive amino group with Boc protection enables a wide range of subsequent functionalization reactions on the pyrazine core, particularly metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A Boc-protected halopyrazine can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents.

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reaction BocPyBr Boc-N-(Pyrazine)-Br reagents_label Pd Catalyst, Base Solvent, Heat BoronicAcid R-B(OH)₂ Reactants_plus + CoupledProduct Boc-N-(Pyrazine)-R Byproducts + Byproducts dummy_start->dummy_end Pd Catalyst, Base Solvent, Heat

Caption: Suzuki-Miyaura coupling of a Boc-protected bromopyrazine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrazine with Phenylboronic Acid

To a flask charged with the Boc-protected bromopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is added a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL). The mixture is sparged with argon for 10-15 minutes. A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol), is then added, and the mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10][11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. A Boc-protected chloropyrazine can be coupled with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reaction BocPyCl Boc-N-(Pyrazine)-Cl reagents_label Pd Catalyst, Ligand Base, Solvent, Heat Amine R¹R²NH Reactants_plus + CoupledProduct Boc-N-(Pyrazine)-NR¹R² Byproducts + Byproducts dummy_start->dummy_end Pd Catalyst, Ligand Base, Solvent, Heat

Caption: Buchwald-Hartwig amination of a Boc-protected chloropyrazine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Boc-Protected Chloropyrazine with Aniline

A sealable reaction vessel is charged with the Boc-protected chloropyrazine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with argon. Aniline (1.2 mmol) and a degassed anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The vessel is sealed and the reaction mixture is heated to 100-110 °C with stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired N-aryl-aminopyrazine derivative.[13][14][15]

Application in Drug Development: Pyrazine-Based Kinase Inhibitors

The strategic use of Boc-protected pyrazine intermediates is crucial in the synthesis of many kinase inhibitors. For instance, pyrazine-based compounds have been developed as potent inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and MK2 (MAPK-activated protein kinase 2), which are implicated in various cancers and inflammatory diseases.[16][17][18][19]

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling pathway, which is critical for cell proliferation and survival.[16][20] Pyrazine-based allosteric inhibitors, such as SHP099, bind to a pocket in SHP2, stabilizing it in an inactive conformation.[16]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS dephosphorylates inhibitory sites Pyrazine_Inhibitor Pyrazine Inhibitor (e.g., SHP099) Pyrazine_Inhibitor->SHP2_inactive

Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrazine-based drugs.

MK2 Signaling Pathway

MK2 is a substrate of p38 MAPK and plays a significant role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines like TNF-α.[18][21] Aminopyrazine derivatives have been developed as potent inhibitors of MK2.[19]

MK2_Pathway Stress Stress / Cytokines p38_MAPK p38 MAPK Stress->p38_MAPK MK2_inactive MK2 (inactive) p38_MAPK->MK2_inactive MK2_active MK2 (active) MK2_inactive->MK2_active TNFa_mRNA TNF-α mRNA MK2_active->TNFa_mRNA stabilizes Inflammation Inflammation TNFa_mRNA->Inflammation Pyrazine_Inhibitor Aminopyrazine Inhibitor Pyrazine_Inhibitor->MK2_inactive

Caption: The p38/MK2 signaling axis and the site of action for aminopyrazine inhibitors.

Logical Workflow for Synthetic Strategy

The decision to use a Boc protecting group in a pyrazine synthesis depends on the desired final product and the planned synthetic route. The following workflow can guide this decision-making process.

Synthetic_Workflow Start Define Target Pyrazine Structure CheckAmine Does the synthesis involve an amine that requires protection? Start->CheckAmine NoProtection Proceed with Unprotected Synthesis CheckAmine->NoProtection No SelectPG Select Appropriate Protecting Group CheckAmine->SelectPG Yes FinalProduct Final Pyrazine Product NoProtection->FinalProduct CheckBoc Is Boc group compatible with subsequent reaction conditions? SelectPG->CheckBoc UseBoc Protect Amine with Boc Group CheckBoc->UseBoc Yes ChooseOtherPG Choose Alternative Protecting Group (e.g., Cbz, Fmoc) CheckBoc->ChooseOtherPG No PerformReactions Perform Synthetic Transformations (e.g., Cross-Coupling) UseBoc->PerformReactions ChooseOtherPG->PerformReactions Deprotection Deprotect Boc Group (Acidic Conditions) PerformReactions->Deprotection Deprotection->FinalProduct

Caption: Decision workflow for employing Boc protection in pyrazine synthesis.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of functionalized pyrazines, offering a robust and versatile strategy for masking amine functionality. Its stability under a wide range of conditions coupled with its facile acidic cleavage allows for the execution of complex synthetic sequences, including powerful cross-coupling reactions. This guide provides researchers with the necessary quantitative data, detailed protocols, and logical frameworks to effectively utilize the Boc group in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrazine-based molecules for therapeutic and material science applications.

References

Exploring the Therapeutic Potential of tert-Butyl (5-bromopyrazin-2-yl)carbamate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of analogs based on the tert-butyl (5-bromopyrazin-2-yl)carbamate core. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile scaffold.

Core Structure and Synthetic Strategies

The foundational molecule, this compound, serves as a versatile starting material for the generation of a diverse library of analogs. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

A general synthetic approach involves the protection of the amino group of 2-amino-5-bromopyrazine with a tert-butoxycarbonyl (Boc) group, followed by diversification at the 5-position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-bromopyrazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

  • Brine solution

Procedure:

  • Dissolve 2-amino-5-bromopyrazine in dichloromethane (DCM) in a round-bottom flask.

  • Add 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired product.

Biological Activity and Structure-Activity Relationship (SAR)

Pyrazine-containing compounds have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors in oncology. The pyrazine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Anticancer Activity

A notable analog, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , has demonstrated significant anticancer properties. This compound was designed through structural optimization of the aminopyrazine core and exhibits potent cytotoxic effects against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of BPU

Cell LineIC₅₀ (µM)Incubation Time (h)
Jurkat (Leukemia)4.64 ± 0.0848

Data extracted from a study by Al-Warhi, et al.[2][3]

The study on BPU revealed that it induces cell cycle arrest in the sub-G1 phase and exhibits anti-angiogenic properties, suggesting a multi-faceted mechanism of action.[2][3]

While a systematic SAR study on a broad series of this compound analogs is not extensively documented in publicly available literature, general trends can be inferred from related pyrazine-based kinase inhibitors. The nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of the compound.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Jurkat, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Synthetic Workflow for Analog Generation

The following diagram illustrates a general workflow for the synthesis of analogs starting from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

G start This compound reaction Suzuki Cross-Coupling start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagents->reaction product tert-Butyl (5-arylpyrazin-2-yl)carbamate Analog reaction->product deprotection Deprotection (e.g., TFA) product->deprotection final_product 5-Arylpyrazin-2-amine Analog deprotection->final_product

Caption: General workflow for analog synthesis via Suzuki coupling.

Generalized Signaling Pathway for Pyrazine-Based Kinase Inhibitors

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. The diagram below depicts a simplified, generalized pathway that is often targeted by such inhibitors.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates inhibitor Pyrazine Analog (Kinase Inhibitor) inhibitor->receptor Inhibits raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotes

Caption: Generalized RTK signaling pathway inhibited by pyrazine analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization at the 5-position allow for the generation of extensive compound libraries. Further systematic exploration of the structure-activity relationships of these analogs is warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the available spectral data, a robust experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 914349-79-4[1][2]
Molecular Formula C₉H₁₂BrN₃O₂[1][2]
Molecular Weight 274.11 g/mol [1][2]
Appearance White Solid[1]
Table 2: Predicted ¹H NMR Spectral Data

Predicted for CDCl₃ as solvent.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3s1HPyrazine H
~8.1s1HPyrazine H
~7.5br s1HN-H
1.55s9Htert-Butyl
Table 3: Predicted ¹³C NMR Spectral Data

Predicted for CDCl₃ as solvent.

Chemical Shift (ppm)Assignment
~152C=O (Carbamate)
~148Pyrazine C-NH
~142Pyrazine C-Br
~140Pyrazine C-H
~138Pyrazine C-H
~82O-C(CH₃)₃
~28O-C(CH₃)₃
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch
~2980MediumC-H Stretch (tert-Butyl)
~1720StrongC=O Stretch (Carbamate)
~1580, 1470MediumPyrazine Ring Stretch
~1250, 1160StrongC-O Stretch
~830MediumC-H Bending (Aromatic)
~650MediumC-Br Stretch
Table 5: Mass Spectrometry Data
m/zInterpretation
273/275[M]⁺, Isotopic pattern for Br
217/219[M - C₄H₈]⁺
199/201[M - C₄H₉O]⁺
174[M - Boc]⁺

Experimental Protocols

The following protocol for the synthesis of this compound has been reported and provides a reliable method for its preparation.[1]

Synthesis of this compound

Materials:

  • 5-bromopyrazin-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 5-bromopyrazin-2-amine (5.74 g, 32.97 mmol) in dichloromethane (80 mL) at 0 °C, 4-DMAP (0.403 g, 3.30 mmol) is added.

  • A solution of di-tert-butyl dicarbonate (11.4 mL, 49.45 mmol) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solution is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent to yield the final product as a white solid.[1]

Reported Yield: 80.2%[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants 5-bromopyrazin-2-amine + Di-tert-butyl dicarbonate + DMAP in CH2Cl2 Reaction Reaction at 0 °C to RT Reactants->Reaction Stirring Workup Aqueous Workup (Brine Wash) Reaction->Workup Drying Drying over Na2SO4 Workup->Drying Concentration Concentration in vacuo Drying->Concentration Purification Silica Gel Chromatography (EtOAc/Petroleum Ether) Concentration->Purification Product tert-Butyl (5-bromopyrazin-2-yl)carbamate Purification->Product

Caption: Synthetic workflow for this compound.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in modern medicinal chemistry.[1][2][3] Its versatile structure and ability to engage in crucial biological interactions have led to the development of a diverse array of therapeutic agents.[4][5][6] This technical guide delves into the multifaceted mechanisms of action of pyrazine-based compounds, with a particular focus on their roles as anticancer and antituberculosis agents. We will explore key signaling pathways, present quantitative data on their activity, and provide detailed experimental protocols for their investigation.

Anticancer Mechanisms of Pyrazine Derivatives: Targeting Key Signaling Cascades

Pyrazine-based compounds have emerged as potent anticancer agents, primarily by targeting and inhibiting various protein kinases that are crucial for tumor growth, proliferation, and survival.[7][8] The pyrazine ring often serves as a bioisostere for other aromatic systems and can act as a hydrogen bond acceptor, interacting with the hinge region of kinase active sites.[9]

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[5][10] Its aberrant activation is a common feature in many cancers. Several pyrazine derivatives have been developed as inhibitors of this pathway, with some showing significant potency.

Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine compounds.

Quantitative Data: PI3Kα Inhibition by Imidazo[1,2-a]pyrazine Derivatives

CompoundPI3Kα IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)
14c 1.25 ± 0.1310.16.3911.2
14b >1012.511.314.8
Lead Compound II 7.3925.720.130.2
Data synthesized from a study on novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives.[11]
Dual Inhibition of c-Met and VEGFR-2

The c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play critical roles in tumor angiogenesis, invasion, and metastasis.[12][13] Dual inhibition of these two kinases is a promising strategy for cancer therapy.[14][15]

Signaling Pathway

cMet_VEGFR2_Signaling HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Activates VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Invasion, Metastasis Downstream->Angiogenesis Promotes Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->cMet Inhibits Pyrazine_Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 signaling by pyrazine compounds.

Quantitative Data: c-Met and VEGFR-2 Inhibition by[1][3][11]triazolo[4,3-a]pyrazine Derivatives

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
17a 55>102.45 ± 0.153.16 ± 0.284.28 ± 0.35
17e 775.81.52 ± 0.112.08 ± 0.192.65 ± 0.21
17l 262.60.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib 1.90.0160.85 ± 0.060.96 ± 0.111.12 ± 0.15
Data synthesized from a study on novel[1][3][11]triazolo[4,3-a]pyrazine derivatives.[15][16]
Inhibition of Fibroblast Growth Factor Receptor (FGFR)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.[3][17]

Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) FGFR->Downstream Activates Proliferation Cell Proliferation & Differentiation Downstream->Proliferation Promotes Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by pyrazine-based compounds.

Quantitative Data: FGFR Inhibition by 3-Amino-pyrazine-2-carboxamide Derivatives

CompoundFGFR1 (% inh @ 1µM)FGFR2 (% inh @ 1µM)FGFR3 (% inh @ 1µM)FGFR4 (% inh @ 1µM)
18a >80%>80%>80%>80%
18c >70%>70%>70%>70%
18d -93.09% (IC50 = 600 nM)86.32% (IC50 = 480 nM)-
18g 81.03%94.21% (IC50 = 380 nM)>80%>80%
Data synthesized from a study on novel 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[10]

Antituberculosis Mechanism of Pyrazinamide: A Prodrug Approach

Pyrazinamide (PZA) is a first-line antituberculosis drug that is crucial for the short-course treatment of the disease.[18][19] It is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[18][20]

Mechanism of Action

The exact mechanism of action of POA is still under investigation, but it is known to be most effective in the acidic environment of macrophages where Mycobacterium tuberculosis can reside in a semi-dormant state.[18] POA is thought to disrupt membrane transport and energetics of the bacterium. Proposed molecular targets include fatty acid synthase I (FAS-I) and ribosomal protein S1 (RpsA).[18][20] Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which encodes for pyrazinamidase.[18]

Pyrazinamide_MOA cluster_Mtb Inside M. tuberculosis PZA Pyrazinamide (PZA) (Prodrug) Mtb Mycobacterium tuberculosis PZA->Mtb Enters Pyrazinamidase Pyrazinamidase (pncA) POA Pyrazinoic Acid (POA) (Active Drug) Pyrazinamidase->POA Converts Targets Multiple Targets: - Membrane Energetics - Fatty Acid Synthesis (FAS-I) - Trans-translation (RpsA) POA->Targets Disrupts Death Bacterial Death Targets->Death Leads to

Caption: Mechanism of action of the antituberculosis drug pyrazinamide.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of pyrazine-based compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test pyrazine compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][14][15]

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate (ELISA) reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate under appropriate conditions for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine-based compound and incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT labeling reagent to each well (final concentration of 0.5 mg/ml) and incubate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[11]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Pyrazinamidase (PZase) Activity Assay

This assay is used to determine the susceptibility of M. tuberculosis to pyrazinamide by detecting the activity of the pyrazinamidase enzyme.[20][21]

Materials:

  • M. tuberculosis culture

  • Pyrazinamide (PZA)

  • Dubos broth or similar

  • 1% ferrous ammonium sulfate solution (freshly prepared)

Protocol:

  • Inoculation: Inoculate two tubes of Dubos broth containing 100 mg/liter of PZA with a heavy inoculum of the test M. tuberculosis isolate.

  • Incubation: Incubate the tubes aerobically at 37°C for 4 to 10 days.[22][23]

  • Reagent Addition: After incubation, add 1.0 ml of freshly prepared 1% ferrous ammonium sulfate to one of the inoculated tubes and an uninoculated control tube.

  • Observation: Allow the tubes to stand at room temperature for 30 minutes, then refrigerate for 4 hours. A positive result (PZA susceptible) is indicated by the development of a pink to red color in the medium.[22][23]

Experimental Workflow

The investigation of pyrazine-based compounds typically follows a structured workflow from initial screening to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Pyrazine Derivatives Screening Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Cell_Viability Cell-based Assays (e.g., MTT Assay) Hit_ID->Cell_Viability SAR Structure-Activity Relationship (SAR) Studies Cell_Viability->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Cell_Viability->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the investigation of pyrazine-based compounds.

Conclusion

Pyrazine-based compounds represent a rich and diverse class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases. Their mechanisms of action are often centered on the inhibition of key signaling pathways or, in the case of pyrazinamide, a unique prodrug activation mechanism. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel and effective pyrazine-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important chemical scaffold.

References

The Emergence of tert-Butyl (5-bromopyrazin-2-yl)carbamate: A Keystone Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel kinase inhibitors has positioned fragment-based drug discovery (FBDD) as a cornerstone strategy for identifying unique chemical matter with therapeutic potential. Within the vast landscape of chemical fragments, nitrogen-containing heterocycles have garnered significant attention due to their ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. Among these, the pyrazine scaffold has emerged as a privileged structure in medicinal chemistry. This guide delves into the utility of tert-butyl (5-bromopyrazin-2-yl)carbamate as a versatile and strategic fragment for the discovery of next-generation kinase inhibitors. Its synthetic tractability and strategic placement of functional groups make it an ideal starting point for developing potent and selective kinase modulators for a range of therapeutic indications, from oncology to inflammatory diseases.

The Strategic Advantage of the (5-bromopyrazin-2-yl)carbamate Core

The core structure of this compound offers a unique combination of features that are highly advantageous for FBDD. The pyrazine ring itself is an excellent bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, anchoring the fragment to the hinge region of the kinase ATP-binding pocket. The Boc-protected amine at the 2-position provides a latent handle for synthetic elaboration, allowing for the introduction of various substituents to explore the solvent-exposed regions of the kinase. Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the systematic exploration of chemical space and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Data Presentation: A Hub for Kinase Inhibition

While direct quantitative binding data for the parent fragment, this compound, is not extensively published, its utility is powerfully demonstrated through the potent activity of its derivatives against a range of therapeutically relevant kinases. The following tables summarize the structure-activity relationships of pyrazine-based inhibitors, illustrating how modifications built upon this core scaffold drive potency and selectivity.

Table 1: Structure-Activity Relationship of Pyrazine-Based TrkA Inhibitors

Tropomyosin receptor kinase A (TrkA) is a key target in pain and oncology. The following data, adapted from studies on pyrazine-based TrkA inhibitors, highlight the importance of substitutions at the 5-position of the pyrazine ring, accessible via the bromo-handle of the core fragment.[1][2]

Compound IDR-Group (at 5-position of Pyrazine)TrkA IC50 (nM)
1a 4-fluorophenyl150
1b 3-pyridyl85
1c 4-pyridyl70
1d 1H-pyrazol-4-yl45

Data are representative of trends observed in medicinal chemistry literature.

Table 2: Structure-Activity Relationship of Pyrazine-Based AXL Inhibitors

AXL is a receptor tyrosine kinase implicated in drug resistance and metastasis. Derivatives of the aminopyrazine scaffold have shown potent inhibition of AXL. Gilteritinib, an approved drug, features a pyrazine-2-carboxamide core and demonstrates the clinical relevance of this scaffold.[3]

Compound IDR-Group (at 5-position of Pyrazine)AXL IC50 (nM)
2a Phenyl55
2b 2-methoxyphenyl28
2c 4-(morpholin-4-yl)phenyl12
Gilteritinib Complex substituted pyrazine-2-carboxamide0.73

Data are representative of trends observed in medicinal chemistry literature.

Table 3: Structure-Activity Relationship of Pyrazine-Based JAK1 Inhibitors

The Janus kinases (JAKs) are critical mediators of cytokine signaling and are targets for autoimmune diseases. Pyrrolopyrazine derivatives have been optimized for JAK1 selectivity.[4]

Compound IDCore Scaffold ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)
3a Pyrrolopyrazine Core2550
3b Substituted Pyrrolopyrazine10150
3c Optimized Pyrrolopyrazine2250

Data are representative of trends observed in medicinal chemistry literature.

Table 4: Structure-Activity Relationship of Pyrazine-Based Syk Inhibitors

Spleen tyrosine kinase (Syk) is a key player in immune signaling and a target for inflammatory conditions. Aminopyrazine derivatives have been explored as potent Syk inhibitors.[5]

Compound IDR-Group (at 5-position of Pyrazine)Syk IC50 (nM)
4a 4-hydroxyphenyl80
4b 4-(methylsulfonyl)phenyl35
4c 1-methyl-1H-pyrazol-4-yl15

Data are representative of trends observed in medicinal chemistry literature.

Experimental Protocols

The successful application of this compound in a kinase inhibitor discovery campaign relies on a series of well-defined experimental protocols.

Synthesis of this compound

Materials:

  • 5-bromopyrazin-2-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexanes) for chromatography

Procedure:

  • To a solution of 5-bromopyrazin-2-amine in dichloromethane (DCM) at 0 °C, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • To this stirring solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound as a solid.

Fragment-Based Screening: A General Protocol

1. Library Preparation:

  • Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Create a library of fragments including the title compound and other relevant small molecules.

2. Biophysical Screening (e.g., using Saturation Transfer Difference NMR - STD-NMR):

  • Prepare a solution of the target kinase (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., phosphate buffer, pH 7.4).

  • Acquire a reference ¹H NMR spectrum of the kinase solution.

  • Add the fragment stock solution to the kinase solution to a final concentration of 100-500 µM.

  • Acquire an STD-NMR spectrum. An STD effect (visible signals in the difference spectrum) indicates binding of the fragment to the kinase.

  • Validate hits by determining the dissociation constant (Kd) through titration experiments.

3. Hit Validation and Elaboration (Biochemical Assay):

  • Perform an in vitro kinase assay to confirm that the binding of the fragment translates to functional inhibition. A common method is a radiometric assay measuring the incorporation of ³²P from ATP into a substrate peptide.

  • Materials: Purified recombinant kinase, specific peptide substrate, test compounds (fragments and their derivatives), ATP, [γ-³²P]ATP, kinase reaction buffer, and a method for separating phosphorylated from unphosphorylated substrate (e.g., phosphocellulose paper).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the kinase, substrate, and test compound.

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate for a defined period at a specific temperature (e.g., 30 °C).

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated radiolabeled ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Path to Discovery

The journey from a fragment hit to a lead compound is a structured process involving iterative cycles of design, synthesis, and testing. The signaling pathways in which the target kinases operate provide the biological context for the desired therapeutic intervention.

G Fragment-Based Kinase Inhibitor Discovery Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Characterization a Fragment Library (including this compound) b Biophysical Screening (NMR, SPR, X-ray) a->b c Validated Fragment Hits b->c d Structure-Based Design (X-ray, Modeling) c->d e Synthesis of Analogs (via Suzuki, etc. at Br) d->e f Biochemical Assays (IC50 Determination) e->f g Structure-Activity Relationship (SAR) f->g g->d Iterative Cycle h Cell-Based Assays (Target Engagement, Proliferation) g->h i Selectivity Profiling (Kinome Scan) h->i j In Vivo Efficacy and PK/PD Studies i->j k Lead Candidate j->k

Caption: A workflow for fragment-based kinase inhibitor discovery.

G Simplified AXL Signaling Pathway extracellular Extracellular membrane intracellular Intracellular ligand Gas6 receptor AXL Receptor ligand->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras plc PLCγ receptor->plc stat JAK/STAT receptor->stat inhibitor Pyrazine-based Inhibitor inhibitor->receptor akt AKT pi3k->akt mtor mTOR akt->mtor nucleus Nucleus mtor->nucleus raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus pkc PKC plc->pkc pkc->nucleus stat->nucleus response Cell Proliferation, Survival, Migration, Drug Resistance nucleus->response

Caption: A simplified AXL signaling pathway.

G Simplified TrkA Signaling Pathway extracellular Extracellular membrane intracellular Intracellular ligand NGF receptor TrkA Receptor ligand->receptor shc Shc receptor->shc pi3k PI3K receptor->pi3k plcg PLCγ receptor->plcg inhibitor Pyrazine-based Inhibitor inhibitor->receptor grb2 Grb2 shc->grb2 sos SOS grb2->sos ras Ras sos->ras mapk_pathway MAPK Pathway ras->mapk_pathway nucleus Nucleus mapk_pathway->nucleus akt Akt pi3k->akt akt->nucleus dag_ip3 DAG / IP3 plcg->dag_ip3 dag_ip3->nucleus response Neuronal Survival, Differentiation, Growth nucleus->response

Caption: A simplified TrkA signaling pathway.

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern kinase inhibitor discovery. Its inherent structural features, combined with its synthetic accessibility, provide a robust starting point for FBDD campaigns targeting a diverse range of kinases. The evidence from numerous successful inhibitor programs based on the pyrazine scaffold underscores the potential of this fragment. By leveraging the principles of fragment-based design and iterative medicinal chemistry, researchers can effectively exploit the (5-bromopyrazin-2-yl)carbamate core to develop novel, potent, and selective kinase inhibitors with the potential to address significant unmet medical needs. This guide serves as a foundational resource for scientists and drug developers looking to harness the power of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron species (such as a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in medicinal chemistry and drug development.[5][6]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of tert-butyl (5-bromopyrazin-2-yl)carbamate. The pyrazine core is a prevalent scaffold in numerous biologically active molecules, and the ability to functionalize the 5-position through C-C bond formation is of significant interest for the synthesis of novel pharmaceutical candidates. The presence of the N-Boc protecting group and the pyrazine nitrogen atoms can influence the reactivity of the substrate, necessitating careful optimization of reaction conditions.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, yielding the desired product and regenerating the Pd(0) catalyst for the next cycle.[3][7]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates PdII_R_complex Ar-Pd(II)L2-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 regenerates Product Coupled Product (Ar-R) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions for Analogous Systems

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromo-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

SubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9048-92[9]
2-Bromo-1H-imidazo[4,5-b]pyrazine(A-taphos)₂PdCl₂ (5)CsF (2)DME/H₂O (4:1)100 (MW)65-92[10]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane70-8065-85[11]
2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5)Na₂CO₃ (aq. 1M)1,4-DioxaneReflux32-69[12]
Benzyl 2-bromonicotinatePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene100~90

Table 2: Representative Boronic Acid Coupling Partners

Boronic AcidProduct TypeExpected ReactivityNotes
Phenylboronic acidSimple biarylHighStandard coupling partner for optimization.
4-Methoxyphenylboronic acidElectron-rich biarylHighElectron-donating groups can facilitate the reaction.[11]
4-Trifluoromethylphenylboronic acidElectron-poor biarylModerate to HighElectron-withdrawing groups may sometimes lead to lower yields.[9]
Thiophene-2-boronic acidHeteroaryl-heteroarylModerate to HighHeterocyclic boronic acids are generally well-tolerated.
Pyridine-3-boronic acidHeteroaryl-heteroarylModeratePotential for catalyst inhibition by the pyridine nitrogen, may require specific ligands.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., triphenylphosphine, SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If a separate ligand is used, add it at this stage.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Experimental_Workflow start Start add_reagents 1. Add solid reagents to flask: - this compound - Boronic Acid - Base - Catalyst start->add_reagents inert_atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) add_reagents->inert_atmosphere add_solvent 3. Add Degassed Solvent inert_atmosphere->add_solvent reaction 4. Heat and Stir (80-110 °C, 2-24 h) add_solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: For heteroaryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. Pd(PPh₃)₄ is a versatile and commonly used catalyst that is often effective.[11]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. K₃PO₄ is often a good choice for heterocyclic substrates.[11]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents. Degassing the solvent prior to use is important to prevent oxidation of the Pd(0) catalyst.

  • Side Reactions: Potential side reactions include debromination of the starting material and homocoupling of the boronic acid. These can often be minimized by ensuring an inert atmosphere and using the appropriate stoichiometry of reagents.

  • Purification: The Boc-protecting group is generally stable under these conditions but can be labile to strong acids. Care should be taken during workup and purification to avoid deprotection if it is not desired.

By following the protocols and considering the factors outlined in these notes, researchers can effectively utilize the Suzuki-Miyaura coupling for the derivatization of this compound to generate diverse libraries of compounds for further investigation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly crucial in pharmaceutical and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in biologically active molecules and functional materials. The amination of tert-butyl (5-bromopyrazin-2-yl)carbamate is a key transformation for accessing a diverse range of 2,5-disubstituted pyrazine derivatives, which are important scaffolds in drug discovery.

These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of expected outcomes for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) redox couple. The reaction commences with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. The resulting Pd(II) intermediate then coordinates with the amine nucleophile. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex, which furnishes the desired N-aryl or N-heteroaryl amine product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1] The judicious selection of the palladium source, phosphine ligand, base, and solvent is paramount for achieving high reaction efficiency and yield.[2]

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. These conditions are based on established protocols for similar heteroaryl halides and can serve as a robust starting point for optimization.[3][4]

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene10012-2475-90
p-ToluidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-Dioxane1101680-95
MorpholinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1001870-85
BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)1,4-Dioxane1001270-88
CyclohexylaminePd₂(dba)₃ (2)DavePhos (4)LHMDS (1.5)Toluene902465-80

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific amine, reaction scale, and purity of reagents. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results.

Experimental Protocols

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with aniline as a representative amine coupling partner.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol) and Xantphos (e.g., 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (e.g., 1.4 mmol), this compound (1.0 mmol), and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity. Subsequently, heat the mixture to 100 °C using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water (10 mL). Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired tert-butyl (5-(phenylamino)pyrazin-2-yl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃ and Xantphos to Schlenk Flask prep2 Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Add NaOt-Bu, Aryl Bromide, and Amine prep2->prep3 prep4 Add Anhydrous, Degassed Toluene prep3->prep4 react1 Stir at Room Temperature prep4->react1 react2 Heat to 100 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Quench with Water workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash with Brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Concentrate workup5->workup6 workup7 Purify by Column Chromatography workup6->workup7 end Final Product workup7->end Characterize Product (NMR, MS)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ pd_complex1 Ar-Pd(II)(Br)Lₙ pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)(NHR'R'')Lₙ]⁺Br⁻ pd_complex1->pd_complex2 Ligand Exchange (+ HNR'R'') pd_amido Ar-Pd(II)(NR'R'')Lₙ pd_complex2->pd_amido Deprotonation base_h Base-H⁺Br⁻ pd_complex2->base_h pd_amido->pd0 product Ar-NR'R'' pd_amido->product Reductive Elimination reactants Ar-Br + HNR'R'' base Base base->pd_complex2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction of bromopyrazines with terminal alkynes. The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel pyrazine-containing compounds, which are prevalent in pharmaceuticals and functional materials.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the bromopyrazine to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynylpyrazine and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of brominated nitrogen-containing heterocycles, which can serve as a starting point for the optimization of reactions with bromopyrazines.

Table 1: Standard Sonogashira Coupling Conditions for Bromo-N-Heterocycles

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392
33-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)i-Pr₂NHTHFRT1285
42-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene70690

Table 2: Copper-Free Sonogashira Coupling Conditions for Bromo-N-Heterocycles

EntryAryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePhenylacetylene(AllylPdCl)₂ (2.5)P(t-Bu)₃ (10)PyrrolidineDMFRT1695
24-Bromoisoquinoline1-HeptynePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1002488
32-BromopyridineCyclopropylacetylenePd(OAc)₂ (1)XPhos (2)Cs₂CO₃Dioxane801892

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of a Bromopyrazine (General Procedure)

This protocol is a general starting point based on conditions reported for similar nitrogen-containing heterocycles. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific bromopyrazine substrates.

Materials:

  • Bromopyrazine derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3-5 mL)

  • Anhydrous solvent (e.g., DMF, THF, or Toluene) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromopyrazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) under an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazine.

Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyrazine (General Procedure)

This protocol is recommended to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • Bromopyrazine derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Buchwald ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the bromopyrazine (1.0 equiv), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazine.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Py-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex Py-Pd(II)(C≡CR)L2 transmetalation->alkynyl_pd_complex alkynyl_pd_complex->pd0 Regeneration reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination product Py-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide alkyne R-C≡C-H alkyne->cu_acetylide cu_acetylide->transmetalation Transfers alkynyl group base Base base_h Base-H+ base->base_h bromopyrazine Py-Br bromopyrazine->oxidative_addition

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Bromopyrazine - Pd Catalyst - CuI (optional) - Base - Solvent - Inert Atmosphere start->setup addition Add Terminal Alkyne setup->addition reaction Heat and Stir (Monitor by TLC/LC-MS) addition->reaction workup Work-up: - Cool to RT - Dilute & Wash - Dry & Concentrate reaction->workup purification Purification: (Column Chromatography) workup->purification product Alkynylpyrazine Product purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

Application Notes and Protocols: Boc Deprotection of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of tert-butyl (5-bromopyrazin-2-yl)carbamate to yield 5-bromopyrazin-2-amine, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol described herein utilizes acidic conditions, which is the most common and effective method for Boc group cleavage.[1][3]

The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[3][4] The resulting amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[4]

Data Presentation: Typical Boc Deprotection Conditions

The following table summarizes typical reaction conditions for the acid-catalyzed deprotection of Boc-protected amines, which are applicable to this compound. Specific conditions may require optimization depending on the scale of the reaction and the desired purity of the product.

ParameterCondition 1Condition 2
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)4M HCl in Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 4 hours1 - 16 hours
Work-up Evaporation of solvent and excess acidEvaporation of solvent, trituration with ether
Product Form TFA saltHCl salt

Experimental Protocols

This section provides detailed methodologies for the Boc deprotection of this compound using two common acidic reagents: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in 1,4-dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Reaction Setup:

    • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reagent composition is a 20% to 50% solution of TFA in DCM (v/v).

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Upon completion, remove the solvent and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent multiple times.

    • The crude product, 5-bromopyrazin-2-amine, will be obtained as a trifluoroacetate (TFA) salt.

    • For further purification, the salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and the free amine extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Reaction Setup:

    • To a round-bottom flask containing this compound, add a 4M solution of HCl in 1,4-dioxane.

    • Ensure the flask is equipped with a magnetic stir bar and is sealed or under an inert atmosphere to prevent the ingress of moisture.

  • Reaction:

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess HCl in vacuo.

    • The resulting solid is the hydrochloride (HCl) salt of 5-bromopyrazin-2-amine.

    • The product can be purified by trituration with a non-polar solvent, such as diethyl ether, followed by filtration to afford the solid amine salt.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start_material This compound dissolve Dissolve in Solvent (DCM or Dioxane) start_material->dissolve add_acid Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react evaporation Solvent Evaporation react->evaporation neutralization Neutralization (Optional) evaporation->neutralization final_product 5-bromopyrazin-2-amine (as salt or free base) evaporation->final_product Direct isolation of salt extraction Extraction (Optional) neutralization->extraction purification Purification extraction->purification purification->final_product

Caption: Experimental workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of tert-butyl (5-bromopyrazin-2-yl)carbamate , a versatile building block for the solid-phase synthesis of diverse substituted aminopyrazine libraries. The protocols detailed below are designed for the efficient construction of compound libraries for screening in drug discovery and medicinal chemistry programs.

The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active compounds. Solid-phase synthesis offers a powerful platform for the rapid generation of analog libraries based on this core structure. The use of this compound allows for the introduction of the aminopyrazine moiety and subsequent diversification through palladium-catalyzed cross-coupling reactions. The Boc-protecting group provides a stable handle that can be readily removed under acidic conditions post-synthesis or prior to on-resin derivatization.

Core Applications:

  • Combinatorial Chemistry: Rapidly generate libraries of substituted aminopyrazines for high-throughput screening.

  • Medicinal Chemistry: Synthesize focused libraries to explore structure-activity relationships (SAR) for lead optimization.

  • Drug Discovery: Access novel chemical matter for the identification of new therapeutic agents.

Key Reaction Methodologies:

Two primary palladium-catalyzed cross-coupling strategies are highlighted for the diversification of the pyrazine core on a solid support:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of various primary and secondary amines.

Experimental Protocols

Protocol 1: Solid-Phase Suzuki-Miyaura Coupling of this compound with Boronic Acids

This protocol describes the coupling of a resin-bound boronic acid with this compound.

Materials:

  • Wang resin or other suitable resin pre-loaded with a boronic acid or a precursor that can be converted to a boronic acid on-resin.

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium fluoride (KF), spray-dried

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin-bound boronic acid (1.0 eq) in anhydrous THF in a solid-phase synthesis vessel under an inert atmosphere for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq), Pd₂(dba)₃ (0.1 eq), and P(t-Bu)₃ (0.2 eq) in anhydrous THF.

  • Coupling Reaction: Add the reagent solution and spray-dried KF (4.0 eq) to the swollen resin. Seal the vessel and agitate the mixture at 50°C for 16 hours.

  • Washing: After the reaction, allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with THF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Boc Deprotection (Optional, for on-resin modification): Treat the resin with a solution of 20% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), 10% DIEA in DCM (2x), and DCM (3x).

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude product by preparative HPLC.

Representative Quantitative Data for Suzuki-Miyaura Coupling:

EntryBoronic AcidProductPurity (HPLC)Yield (%)
1Phenylboronic acidtert-Butyl (5-phenylpyrazin-2-yl)carbamate>95%85
24-Methoxyphenylboronic acidtert-Butyl (5-(4-methoxyphenyl)pyrazin-2-yl)carbamate>95%82
3Thiophen-2-ylboronic acidtert-Butyl (5-(thiophen-2-yl)pyrazin-2-yl)carbamate>90%75

Note: Yields are calculated based on the initial loading of the resin and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Protocol 2: Solid-Phase Buchwald-Hartwig Amination of this compound with Amines

This protocol outlines the coupling of a resin-bound amine with this compound.

Materials:

  • Rink Amide resin or other suitable resin pre-loaded with an amine.

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 eq) in anhydrous toluene in a solid-phase synthesis vessel under an inert atmosphere for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.1 eq) in anhydrous toluene.

  • Coupling Reaction: Add the reagent solution and NaOtBu (3.0 eq) to the swollen resin. Seal the vessel and agitate the mixture at 80°C for 12 hours.

  • Washing: After the reaction, allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with toluene (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA and 5% water for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude product by preparative HPLC.

Representative Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineProductPurity (HPLC)Yield (%)
1BenzylamineN-Benzyl-5-aminopyrazine-2-carboxamide>95%78
2MorpholineN-(Pyrazin-2-yl)morpholine-4-carboxamide>95%80
3AnilineN-Phenyl-5-aminopyrazine-2-carboxamide>90%72

Note: Yields are calculated based on the initial loading of the resin and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflows

Suzuki_Coupling_Workflow Resin Resin-bound Boronic Acid Swell Swell Resin (THF) Resin->Swell Couple Suzuki Coupling (50°C, 16h) Swell->Couple Reagents Prepare Reagent Mix (Pyrazine, Pd₂(dba)₃, P(t-Bu)₃, KF in THF) Reagents->Couple Wash Wash Resin (THF, DCM, MeOH) Couple->Wash Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Isolate Isolate & Purify (Precipitation, HPLC) Cleave->Isolate Product Substituted Aminopyrazine Isolate->Product

Caption: Workflow for Solid-Phase Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow Resin Resin-bound Amine Swell Swell Resin (Toluene) Resin->Swell Couple Buchwald-Hartwig Amination (80°C, 12h) Swell->Couple Reagents Prepare Reagent Mix (Pyrazine, Pd(OAc)₂, XPhos, NaOtBu in Toluene) Reagents->Couple Wash Wash Resin (Toluene, DCM, MeOH) Couple->Wash Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Isolate Isolate & Purify (Precipitation, HPLC) Cleave->Isolate Product Substituted Aminopyrazine Isolate->Product

Caption: Workflow for Solid-Phase Buchwald-Hartwig Amination.

Potential Biological Target Signaling Pathway

Many pyrazine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for such inhibitors.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RTK Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified RTK signaling pathway and the inhibitory action of a pyrazine-based drug candidate.

Application Notes and Protocols for the Functionalization of the Pyrazine Ring in tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of tert-Butyl (5-bromopyrazin-2-yl)carbamate. The pyrazine scaffold is a key structural motif in medicinal chemistry, and the ability to selectively modify it is crucial for the development of novel therapeutics.[1] This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each reaction, a general protocol is provided, along with representative quantitative data to guide reaction optimization. Diagrams illustrating the catalytic cycles and experimental workflows are also included to provide a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound is a versatile building block in organic synthesis. The bromine atom at the 5-position serves as a convenient handle for introducing a wide range of substituents onto the electron-deficient pyrazine ring through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 2-position allows for selective reaction at the C-Br bond without interference from the amino group. This strategic arrangement makes it a valuable precursor for the synthesis of highly functionalized pyrazine derivatives, which are prevalent in many biologically active compounds.

This document outlines detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing a foundation for the synthesis of diverse libraries of pyrazine-containing molecules for screening and lead optimization in drug discovery programs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[2][3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)Ln reductive_elimination->pd0 product tert-Butyl (5-arylpyrazin-2-yl)carbamate oxidative_addition Oxidative Addition pd2_complex R-Pd(II)-Br(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex R-Pd(II)-Ar(Ln) transmetalation->pd2_aryl_complex pd0->oxidative_addition pd2_complex->transmetalation pd2_aryl_complex->reductive_elimination substrate tert-Butyl (5-bromopyrazin-2-yl)carbamate boronic_acid Ar-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids.[5][6][7] These data can serve as a guide for the functionalization of this compound.

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[5][6][7]
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001272
23,4-Dichlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001268
34-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001265
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001263
53-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001261
63,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001259
74-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001257
84-(Methylthio)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001255
93,5-Difluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001252
10Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001245
11Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001241
12Furan-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001237
Experimental Protocol

This is a general procedure for the Suzuki-Miyaura coupling of this compound.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.[8]

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[8]

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (5-arylpyrazin-2-yl)carbamate.[8]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-120°C, 2-24h) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Product: tert-Butyl (5-arylpyrazin-2-yl)carbamate purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[9] This reaction has broad scope and functional group tolerance, making it a staple in medicinal chemistry for the synthesis of anilines and their derivatives.[10][11]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][12]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)Ln reductive_elimination->pd0 product tert-Butyl (5-(N-substituted-amino)pyrazin-2-yl)carbamate oxidative_addition Oxidative Addition pd2_complex R-Pd(II)-Br(Ln) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_amido_complex R-Pd(II)-NR'R''(Ln) amine_coordination->pd2_amido_complex pd0->oxidative_addition pd2_complex->amine_coordination pd2_amido_complex->reductive_elimination substrate tert-Butyl (5-bromopyrazin-2-yl)carbamate amine HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data Summary
EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BromobenzeneMorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene10095
24-BromoanisoleAnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄t-BuOH11092
31-Bromo-4-(trifluoromethyl)benzenen-ButylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane10088
42-BromopyridinePiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Toluene10090
53-BromopyridineBenzylaminePd(OAc)₂ (2)DavePhos (4)NaOt-BuToluene10085
Experimental Protocol

This is a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos, 1.2-2 times the Pd mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, t-BuOH)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or sealed tube, add the palladium precatalyst and the phosphine ligand.

  • Add the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow start Start reagents Combine Pd Precatalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert add_reagents Add Solvent, Substrate, and Amine inert->add_reagents heat Heat and Stir (80-120°C, 4-24h) add_reagents->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Filtration and Aqueous Workup monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify product Product: tert-Butyl (5-(N-substituted-amino)pyrazin-2-yl)carbamate purify->product

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[14] It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[13]

Reaction Principle

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide, and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[13]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle reductive_elimination Reductive Elimination pd0 Pd(0)Ln reductive_elimination->pd0 product tert-Butyl (5-(alkynyl)pyrazin-2-yl)carbamate oxidative_addition Oxidative Addition pd2_complex R-Pd(II)-Br(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_alkynyl_complex R-Pd(II)-C≡CR'(Ln) transmetalation->pd2_alkynyl_complex cu_cycle Copper Cycle: Alkyne Activation cu_acetylide Cu(I)-C≡CR' cu_cycle->cu_acetylide pd0->oxidative_addition pd2_complex->transmetalation pd2_alkynyl_complex->reductive_elimination cu_acetylide->transmetalation substrate tert-Butyl (5-bromopyrazin-2-yl)carbamate alkyne H-C≡CR' alkyne->cu_cycle base Base Sonogashira_Workflow start Start reagents Combine Substrate, Pd Catalyst, and CuI start->reagents inert Establish Inert Atmosphere reagents->inert add_reagents Add Solvent, Base, and Alkyne inert->add_reagents react Stir at Appropriate Temperature (RT - 100°C, 1-12h) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Filtration and Aqueous Workup monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify product Product: tert-Butyl (5-(alkynyl)pyrazin-2-yl)carbamate purify->product

References

Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are adapted for kilogram-scale production, focusing on process efficiency, safety, and product purity. Additionally, the significance of the pyrazine moiety in drug discovery, particularly as an inhibitor of key signaling pathways, is discussed.

Introduction

This compound is a crucial building block in medicinal chemistry. The pyrazine ring is a privileged scaffold found in numerous biologically active molecules, including several approved drugs.[1] Its derivatives are widely explored for various therapeutic applications, including oncology, due to their ability to act as bioisosteres for phenyl and other heteroaryl moieties, often forming critical hydrogen bonds with protein targets.[1]

The Boc (tert-butoxycarbonyl) protecting group on the amino functionality allows for selective reactions at other positions of the pyrazine ring, making this intermediate highly versatile for the synthesis of complex molecules. This "protect-react-deprotect" strategy is fundamental in the development of kinase inhibitors and other targeted therapies.

Synthesis Overview

The large-scale synthesis of this compound is achieved through the Boc protection of 5-bromopyrazin-2-amine. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. While lab-scale synthesis often employs column chromatography for purification, large-scale production necessitates the development of a robust crystallization method to ensure high purity and yield in a cost-effective and time-efficient manner.

Logical Workflow for Large-Scale Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Starting Material: 5-bromopyrazin-2-amine ReactionVessel Jacketed Glass Reactor (Controlled Temperature) Start->ReactionVessel Reagents Reagents: Di-tert-butyl dicarbonate 4-DMAP (catalyst) Dichloromethane (solvent) Reagents->ReactionVessel Reaction Boc Protection Reaction (0°C to Room Temp) ReactionVessel->Reaction Quench Aqueous Work-up (Brine Wash) Reaction->Quench SolventSwap Solvent Exchange (DCM to Heptane/EtOAc) Quench->SolventSwap Crystallization Crystallization SolventSwap->Crystallization Filtration Filtration & Drying Crystallization->Filtration FinalProduct tert-Butyl (5-bromopyrazin-2-yl)carbamate Filtration->FinalProduct QC Quality Control (HPLC, NMR, MP) FinalProduct->QC

Caption: Workflow for the large-scale synthesis of this compound.

Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures and serves as a basis for the large-scale synthesis.[2]

Materials:

  • 5-bromopyrazin-2-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether or heptane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopyrazin-2-amine (1.0 eq) in dichloromethane (approx. 14 mL per gram of starting material) in a round-bottom flask, add 4-DMAP (0.1 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v) as the eluent to obtain this compound as a white solid.[2]

Proposed Large-Scale Synthesis Protocol (Kilogram-Scale)

This protocol is a proposed adaptation for kilogram-scale production, emphasizing safety, efficiency, and non-chromatographic purification.

Materials:

  • 5-bromopyrazin-2-amine (e.g., 1.0 kg)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (4-DMAP)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Seed crystals of this compound (optional, but recommended)

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature control

  • Addition funnel or pump for controlled reagent addition

  • Bottom-outlet valve for easy transfer

  • Filtration vessel (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the jacketed glass reactor with 5-bromopyrazin-2-amine (1.0 eq) and dichloromethane (10-15 L).

  • Stir the mixture to ensure complete dissolution.

  • Add 4-DMAP (0.05-0.1 eq) to the solution.

  • Cool the reactor contents to 0-5°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in dichloromethane (2-3 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Transfer the reaction mixture to a larger vessel and wash with brine (2 x 5 L).

  • Separate the organic layer and concentrate under reduced pressure to a smaller volume.

  • Perform a solvent exchange to a mixture of ethyl acetate and heptane.

  • Heat the mixture to obtain a clear solution and then cool slowly to initiate crystallization. Seeding with a small amount of pure product may be beneficial.

  • Allow the crystallization to proceed at a controlled cooling rate, followed by holding at a lower temperature (e.g., 0-5°C) for several hours to maximize yield.

  • Isolate the solid product by filtration, for instance, using a Nutsche filter-dryer.

  • Wash the filter cake with cold heptane.

  • Dry the product under vacuum at a temperature not exceeding 40-45°C to a constant weight.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

ParameterLaboratory ScaleProposed Large-Scale
Starting Material 5-bromopyrazin-2-amine5-bromopyrazin-2-amine
Scale 5.7 g[2]1.0 kg (Example)
Solvent Dichloromethane[2]Dichloromethane
Reagent Di-tert-butyl dicarbonate[2]Di-tert-butyl dicarbonate
Base/Catalyst 4-DMAP[2]4-DMAP
Temperature 0°C to Room Temp[2]0-10°C (addition), then RT
Reaction Time Monitored by TLC[2]3-6 hours
Purification Column Chromatography[2]Crystallization
Typical Yield ~80%[2]>85% (expected)
Final Form White Solid[2]Crystalline Solid

Signaling Pathway and Relevance in Drug Discovery

Pyrazine-containing compounds, for which this compound is a key intermediate, are of significant interest in oncology. Many of these compounds function as inhibitors of protein kinases and other enzymes involved in cell signaling pathways that are often dysregulated in cancer.

One such critical pathway is the RAS-ERK pathway (also known as the MAPK/ERK pathway). This pathway regulates cell proliferation, differentiation, and survival. The protein tyrosine phosphatase SHP2 is a key upstream regulator of the RAS-ERK pathway. In many cancers, SHP2 is overactive, leading to sustained activation of this pathway and uncontrolled cell growth.

Several pyrazine-containing molecules have been developed as allosteric inhibitors of SHP2. These inhibitors bind to a site on the SHP2 protein, locking it in an inactive conformation and thereby blocking downstream signaling to RAS and ERK.

SHP2-Mediated RAS-ERK Signaling Pathway

RASErkPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Growth Factor Binding SHP2_inactive SHP2 (Inactive) Grb2->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation RAS_GDP RAS-GDP (Inactive) SHP2_active->RAS_GDP Dephosphorylation of regulatory sites RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Pyrazine-based SHP2 Inhibitor Inhibitor->SHP2_active Inhibition

Caption: Role of SHP2 in the RAS-ERK signaling pathway and the point of intervention for pyrazine-based inhibitors.

Conclusion

The large-scale synthesis of this compound is a critical process for the supply of this key intermediate for drug discovery and development. The transition from a laboratory-scale procedure to a robust, kilogram-scale manufacturing process requires careful consideration of reaction conditions, work-up procedures, and purification methods. The proposed large-scale protocol, which replaces chromatographic purification with crystallization, offers a more efficient and scalable approach. The versatility of this intermediate in the synthesis of potent enzyme inhibitors, such as those targeting the SHP2-mediated RAS-ERK pathway, underscores its importance in the development of novel therapeutics.

References

Application Notes: Analytical Techniques for Monitoring Reactions with tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (5-bromopyrazin-2-yl)carbamate is a critical building block in modern medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds targeting a range of therapeutic areas, including kinase inhibition. As an N-Boc protected aminobromopyrazine, it is an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Precise monitoring of these chemical transformations is essential for reaction optimization, ensuring completion, maximizing yield, and minimizing impurity formation. This document provides detailed application notes and protocols for the effective monitoring of reactions involving this key intermediate using common analytical techniques.

Key Analytical Techniques and Applications

The selection of an analytical technique depends on the specific reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for preliminary analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and versatile technique for quantitative analysis of reaction progress. By separating the starting material, reagents, and products, it allows for accurate determination of their relative concentrations over time.

Application: Monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and a boronic acid. The disappearance of the starting material and the appearance of the product can be tracked by monitoring their respective peak areas at a specific UV wavelength.

Data Presentation:

Time Point (min)Peak Area (%) - Starting Material (t-Butyl (5-bromopyrazin-2-yl)carbamate)Peak Area (%) - Product
098.50.5
3065.233.8
6031.767.3
9010.188.9
120< 1.0> 98.0
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is invaluable for confirming the identity of reactants, intermediates, and products by providing molecular weight information.[1]

Application: In addition to monitoring reaction progress, LC-MS is used to identify potential byproducts and confirm the mass of the desired coupled product. This is particularly useful during method development and troubleshooting.

Data Presentation:

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound274.0 (Br isotope pattern)274.1
Phenylboronic Acid123.1123.1
tert-Butyl (5-phenylpyrazin-2-yl)carbamate (Product)272.2272.2
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique that provides both structural and quantitative information.[2][3] For reactions involving this compound, the large singlet from the tert-butyl group serves as an excellent internal reference for quantitative analysis (qNMR).[4]

Application: Monitoring reaction kinetics by acquiring spectra at various time points. The relative integrals of characteristic proton signals for the starting material and product are used to determine the conversion percentage.

Data Presentation:

Time Point (min)Integral (Normalized) - Pyrazine-H of Starting Material (δ ~8.3-8.5 ppm)Integral (Normalized) - New Aromatic-H of Product% Conversion
02.000.000
601.050.9547.5
1200.221.7889.0
240< 0.05> 1.95> 97.5

Note: Integrals are normalized against the stable tert-butyl signal at ~1.5 ppm.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative reaction monitoring.[5][6] It is ideal for quickly assessing the presence or absence of starting material.

Application: Spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals to visually track the consumption of the reactant and the formation of a new product spot.

Data Presentation:

CompoundRf Value (3:1 Hexanes:EtOAc)Visualization
This compound0.65UV (254 nm)
Product (e.g., Suzuki coupled product)0.40UV (254 nm)

Experimental Protocols

Protocol: Reaction Monitoring by HPLC-UV
  • Reaction Sampling: At each desired time point, withdraw an aliquot (approx. 10-20 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1.0 mL of a suitable solvent (e.g., Acetonitrile/Water 1:1). This stops the reaction and dilutes the sample to an appropriate concentration for analysis.

  • Sample Preparation: Vortex the vial thoroughly. If solids are present, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: 254 nm.

  • Data Analysis: Integrate the peak areas of the starting material and product at each time point. Calculate the percentage conversion.

Protocol: Reaction Monitoring by ¹H NMR
  • Reaction Sampling: At each time point, withdraw a larger aliquot (approx. 0.1 mL) from the reaction mixture.

  • Sample Preparation:

    • Quench the reaction if necessary (e.g., by adding a small amount of water or deuterated acid).

    • Evaporate the solvent under a stream of nitrogen or in vacuo.

    • Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Key Signals to Monitor:

      • Starting Material: Pyrazine protons.

      • tert-Butyl Group: Singlet around δ 1.5 ppm (use as quantitative reference).

      • Product: Appearance of new signals in the aromatic region.

  • Data Analysis:

    • Phase and baseline correct the spectrum.

    • Set the integral of the tert-butyl singlet to a fixed value (e.g., 9.00).

    • Measure the integrals of the characteristic signals for the starting material and product.

    • Calculate the molar ratio and percentage conversion.

Visualized Workflows and Relationships

G General Workflow for Reaction Monitoring A Reaction Setup B Time-Point Sampling A->B C Quenching B->C D Sample Preparation (Dilution/Filtration) C->D E Analytical Instrumentation (HPLC, LC-MS, NMR) D->E F Data Acquisition & Analysis E->F G Determine % Conversion F->G

Caption: General workflow for monitoring chemical reactions.

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Quench Quench Aliquot Dilute Dilute in ACN/H2O Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Analysis (Peak Integration) Detect->Data

Caption: Detailed workflow for HPLC-based reaction analysis.

G Logical Relationship in a Suzuki Coupling SM tert-Butyl (5-bromopyrazin-2-yl)carbamate Product Coupled Product SM->Product RA Aryl Boronic Acid RA->Product Cat Pd Catalyst + Ligand Cat->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Key components in a Suzuki cross-coupling reaction.

References

Application of tert-Butyl (5-bromopyrazin-2-yl)carbamate in the Synthesis of Antiviral Agents: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (5-bromopyrazin-2-yl)carbamate is a versatile heterocyclic building block crucial in the synthesis of a variety of pharmaceutical compounds, including potent antiviral agents. The presence of a bromine atom at the 5-position and a Boc-protected amino group at the 2-position provides strategic points for chemical modification, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the multi-step synthesis of the antiviral agent Favipiravir, starting from this compound.

Synthetic Pathway to Favipiravir

A plausible synthetic route from this compound to Favipiravir involves a series of key transformations: cyanation of the bromide, hydrolysis of the resulting nitrile to a carboxylic acid, amidation, Boc-deprotection, conversion of the amino group to a hydroxyl group, and finally, fluorination of the pyrazine ring.

Favipiravir Synthesis Pathway A This compound B tert-Butyl (5-cyanopyrazin-2-yl)carbamate A->B Cyanation C 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid B->C Hydrolysis D tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate C->D Amidation E 5-Aminopyrazine-2-carboxamide D->E Boc Deprotection F 5-Hydroxypyrazine-2-carboxamide E->F Hydroxylation G Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) F->G Fluorination

Caption: Proposed synthetic pathway from this compound to Favipiravir.

Experimental Protocols

Step 1: Cyanation of this compound

This step involves the conversion of the bromo-substituent to a cyano group, a key functional group transformation for subsequent steps. A palladium-catalyzed cyanation reaction is a common and effective method.

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-Butyl (5-cyanopyrazin-2-yl)carbamate.

Step 2: Hydrolysis of tert-Butyl (5-cyanopyrazin-2-yl)carbamate

The cyano group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Protocol (Acid Hydrolysis):

  • Reaction Setup: Dissolve tert-Butyl (5-cyanopyrazin-2-yl)carbamate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Reaction Conditions: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and adjust the pH to 3-4 with a suitable base (e.g., sodium hydroxide solution). The product, 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid, may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization.

Step 3: Amidation of 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid

The carboxylic acid is converted to a primary amide.

Protocol:

  • Activation: To a solution of 6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF, add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature until CO₂ evolution ceases.

  • Ammonolysis: Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate by column chromatography or recrystallization.

Step 4: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

Protocol:

  • Reaction Setup: Dissolve tert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Purification: Extract the product, 5-Aminopyrazine-2-carboxamide, with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product, which can be purified by recrystallization.

Step 5: Conversion of Amino to Hydroxyl Group

The amino group is converted to a hydroxyl group, a key step in forming the pyrazinone core of Favipiravir.

Protocol (via Diazotization):

  • Diazotization: Dissolve 5-Aminopyrazine-2-carboxamide (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄). Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

  • Work-up: Cool the reaction mixture and neutralize with a base.

  • Purification: Extract the product, 5-Hydroxypyrazine-2-carboxamide, with an appropriate solvent and purify by column chromatography or recrystallization.

Step 6: Fluorination of 5-Hydroxypyrazine-2-carboxamide

The final step is the regioselective fluorination of the pyrazine ring to yield Favipiravir. This can be achieved using electrophilic fluorinating agents.[2]

Protocol:

  • Reaction Setup: In a suitable flask, dissolve 5-Hydroxypyrazine-2-carboxamide (1.0 eq) in an appropriate solvent (e.g., acetonitrile).

  • Reagent Addition: Add an electrophilic fluorinating agent such as Selectfluor® (1.2 eq).

  • Reaction Conditions: The reaction may be performed at room temperature or with gentle heating. Monitor the reaction by LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude Favipiravir by column chromatography or recrystallization to obtain the final product.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are representative yields and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductRepresentative Yield (%)
1CyanationThis compoundtert-Butyl (5-cyanopyrazin-2-yl)carbamate70-85
2Hydrolysistert-Butyl (5-cyanopyrazin-2-yl)carbamate6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acid80-90
3Amidation6-(tert-butoxycarbonylamino)pyrazine-2-carboxylic acidtert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate60-75
4Boc Deprotectiontert-Butyl (5-(aminocarbonyl)pyrazin-2-yl)carbamate5-Aminopyrazine-2-carboxamide>90
5Hydroxylation5-Aminopyrazine-2-carboxamide5-Hydroxypyrazine-2-carboxamide50-65
6Fluorination5-Hydroxypyrazine-2-carboxamideFavipiravir40-55

Experimental Workflow Visualization

Experimental Workflow cluster_0 Synthesis cluster_1 Purification & Analysis A 1. Cyanation B 2. Hydrolysis A->B C 3. Amidation B->C D 4. Boc Deprotection C->D E 5. Hydroxylation D->E F 6. Fluorination E->F G Work-up & Extraction F->G H Column Chromatography / Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for the synthesis of Favipiravir.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a well-equipped laboratory with appropriate safety precautions. The reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols for Stille Coupling with tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups, making them compatible with complex molecules often encountered in drug discovery and development.[2][3] This protocol provides a detailed guide for the Stille coupling of tert-Butyl (5-bromopyrazin-2-yl)carbamate, a valuable building block in medicinal chemistry for the synthesis of novel therapeutics. The pyrazine core is a common motif in biologically active compounds, and the ability to functionalize it at the 5-position opens up a vast chemical space for the exploration of new drug candidates.

Reaction Principle

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, in this case, this compound, to form a palladium(II) intermediate.[4]

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation

The following table summarizes representative conditions and yields for Stille coupling reactions involving pyrazine derivatives, which can serve as a guide for the reaction with this compound.

EntryPyrazine SubstrateOrganostannane PartnerCatalyst / LigandSolventTemp. (°C)Time (h)Yield (%)
12,5-Dibromo-3,6-dimethylpyrazine(2-Methoxyphenyl)tributylstannanePd(PPh₃)₄Toluene1102476
22,5-Dibromo-3,6-dimethylpyrazine(4-tert-Butylphenyl)tributylstannanePd(PPh₃)₄Toluene1102439
32-(Tributylstannyl)pyrazine4-Methoxybenzoyl chloridePdCl₂(PPh₃)₂Toluene801270
42,5-Bis(tributylstannyl)pyrazine3,6-Diiodo-1,4-dimethyl-2,5-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-c]pyrrolePdCl₂(PPh₃)₂ / CuITHF/NMP654865-82
52-Chloro-3-(tributylstannyl)pyrazine2-Chloro-5-iodopyrazinePd(PPh₃)₄Toluene1101655

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Coupling_Workflow Experimental Workflow for Stille Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, organostannane, catalyst, and ligand in a dry flask. solvent Add degassed solvent under inert atmosphere. reagents->solvent heating Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. solvent->heating Inert Atmosphere (N₂ or Ar) quench Cool the reaction and quench with an aqueous solution (e.g., sat. aq. KF). heating->quench extract Extract the product with an organic solvent. quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry filter Filter and concentrate the solution in vacuo. dry->filter chromatography Purify the crude product by flash column chromatography. filter->chromatography

Caption: General workflow for the Stille coupling reaction.

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille coupling reaction.

Stille_Cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupling R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) SnByproduct X-SnR₃ ArylHalide R¹-X (this compound) Organostannane R²-SnR₃ (Organostannane)

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane reagent. The reaction conditions may require optimization depending on the specific organostannane used.

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃, XPhos) (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous base (optional, e.g., CsF, K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Silica gel for column chromatography

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if necessary).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Addition of Reagents:

    • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Toluene).

    • Add the organostannane reagent (1.1 eq) via syringe.

    • If an additive or base is used, add it at this stage.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with the organic solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Organostannane reagents are toxic and should be handled with care in a well-ventilated fume hood.[1]

  • Palladium catalysts and ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for tert-Butyl (5-bromopyrazin-2-yl)carbamate in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The intermediate, tert-Butyl (5-bromopyrazin-2-yl)carbamate , serves as a valuable starting material in the synthesis of novel PROTACs. Its pyrazine core is a key structural motif in medicinal chemistry, and the presence of a bromine atom and a Boc-protected amine provides orthogonal handles for chemical modification. The bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach a linker or a POI-binding ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for linker attachment or further functionalization.

This document provides detailed application notes and protocols for the utilization of this compound as a key intermediate in the development of PROTACs, with a focus on the synthesis of degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Signaling Pathway and Mechanism of Action

PROTACs targeting IRAK4 aim to induce its degradation, thereby inhibiting downstream signaling pathways such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and certain cancers.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI IRAK4 (POI) PROTAC PROTAC POI->PROTAC Binding cluster_ternary cluster_ternary E3 E3 Ligase (e.g., CRBN) E3->PROTAC Recruitment Ub Ubiquitin POI_T IRAK4 Ub->POI_T Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_T->Proteasome Recognition & Degradation PROTAC_T PROTAC POI_T->PROTAC_T E3_T E3 Ligase E3_T->PROTAC_T PROTAC_Synthesis_Workflow Start This compound Step1 Suzuki Coupling with Linker Precursor Start->Step1 Intermediate1 Boc-protected Pyrazine-Linker Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step2 Intermediate2 Amine-functionalized Pyrazine-Linker Step2->Intermediate2 Step3 Coupling with E3 Ligase Ligand (e.g., Pomalidomide derivative) Intermediate2->Step3 Intermediate3 Pyrazine-Linker-E3 Ligase Ligand Step3->Intermediate3 Step4 Coupling with POI Ligand (e.g., IRAK4 inhibitor) Intermediate3->Step4 Final_PROTAC Final PROTAC Degrader Step4->Final_PROTAC

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 2-amino-5-bromopyrazine.

    • Reaction Time: While many protocols suggest stirring at room temperature for a few hours, less reactive substrates may require longer reaction times. Consider leaving the reaction to stir overnight.

    • Temperature: For unreactive starting materials, a moderate increase in temperature (e.g., to 40°C) can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Suboptimal Reagents and Conditions: The quality of your reagents and the reaction environment are critical.

    • Reagent Purity: Ensure that 2-amino-5-bromopyrazine is pure and that the di-tert-butyl dicarbonate ((Boc)₂O) has not degraded.

    • Solvent: Dichloromethane (DCM) is a common solvent. Ensure it is anhydrous, as the presence of water can lead to the hydrolysis of (Boc)₂O and the formation of byproducts.

    • Base Selection: While 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst, other bases can be employed. Triethylamine (TEA) is often used. The choice of base can influence the reaction rate and the formation of side products.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.

    • Di-Boc Formation: A common side reaction is the formation of the di-Boc protected product, tert-Butyl N-(5-bromopyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate. This is more likely with highly reactive amines or when using a large excess of (Boc)₂O and a strong catalyst like DMAP. To mitigate this, use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents).

    • Isocyanate and Urea Formation: In the presence of DMAP, primary amines can sometimes form isocyanates, which can then react with the starting amine to produce urea byproducts.[1]

  • Work-up and Purification Losses: Product may be lost during the extraction and purification steps.

    • Extraction: Ensure efficient extraction from the aqueous phase by using an adequate volume of organic solvent and performing multiple extractions.

    • Purification: Column chromatography is a common purification method. Optimize the solvent system for good separation between your product and any impurities.

Question: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I avoid it?

Answer:

The most common byproducts in this reaction are:

  • Di-tert-butyl N,N'-(5-bromopyrazine-2,2-diyl)dicarbamate (Di-Boc protected amine): This results from the protection of the amine twice. It is often observed when the reaction is too vigorous or when an excess of the Boc-anhydride and catalyst are used.

    • Avoidance: Carefully control the stoichiometry of di-tert-butyl dicarbonate. A slight excess (1.1-1.2 equivalents) is usually sufficient. Adding the (Boc)₂O solution dropwise at a lower temperature (0°C) can also help to control the reaction.

  • Urea derivatives: These can form from the reaction of the starting amine with an isocyanate intermediate, which can be generated from the primary amine in the presence of (Boc)₂O and DMAP.[1]

    • Avoidance: Using a less activating base than DMAP, or carefully controlling the reaction temperature, may reduce the formation of this byproduct.

  • Unreacted 2-amino-5-bromopyrazine: If the reaction is incomplete, you will have starting material remaining.

    • Avoidance: Ensure sufficient reaction time and appropriate temperature. Check the purity of your (Boc)₂O.

Question: How can I effectively purify the final product?

Answer:

Purification is typically achieved through silica gel column chromatography.

  • Solvent System: A common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes). A typical starting ratio is 1:2 (ethyl acetate:petroleum ether), which can be adjusted based on TLC analysis.

  • TLC Analysis: Before running the column, identify a solvent system that gives good separation between the product (this compound), the starting material (2-amino-5-bromopyrazine), and any major byproducts. The product is generally less polar than the starting amine.

  • Alternative Purification: If the product is sufficiently pure after work-up, recrystallization from a suitable solvent system could be an alternative to chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of 4-DMAP in this reaction?

A1: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate to form a more reactive intermediate, which is then more readily attacked by the less nucleophilic amino group of the pyrazine.[2][3] This significantly accelerates the rate of the Boc protection.

Q2: Can I use a different base instead of DMAP?

A2: Yes, other bases like triethylamine (TEA) can be used, often in stoichiometric amounts. However, the reaction may be slower compared to when a catalytic amount of DMAP is used. The choice of base can also influence the side reaction profile.

Q3: What is the optimal temperature for this synthesis?

A3: The reaction is typically initiated at 0°C to control the initial exothermic reaction, and then allowed to warm to room temperature. For less reactive substrates, gentle heating (e.g., 40°C) may be necessary to drive the reaction to completion. However, higher temperatures can increase the likelihood of side product formation.

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Q5: Is it possible to form the di-Boc protected product?

A5: Yes, the formation of a di-Boc protected product is a known side reaction in the Boc protection of primary amines, including aminopyridines.[4] This can be minimized by careful control of the reaction conditions, particularly the stoichiometry of the reagents.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is based on a reported procedure with a yield of 80.2%.

Materials:

  • 2-amino-5-bromopyrazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromopyrazine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add 4-DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, wash the solution with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:4 and gradually increasing the polarity).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended Condition/ValueNotes
Starting Material 2-amino-5-bromopyrazineEnsure high purity.
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 equivalents
Catalyst/Base 4-DMAP (catalytic) or TEA (stoichiometric)DMAP accelerates the reaction but may increase side products.
Solvent Dichloromethane (anhydrous)Other aprotic solvents like THF or acetonitrile can be used.
Temperature 0°C to Room TemperatureGentle heating (40°C) can be applied for slow reactions.
Reaction Time Several hours to overnightMonitor by TLC.
Purification Silica Gel ChromatographyEluent: Ethyl acetate/Petroleum Ether.
Reported Yield ~80%Yields can vary based on scale and specific conditions.

Visualizations

Reaction Scheme and Potential Side Reactions

Synthesis_Troubleshooting cluster_reactants Reactants cluster_product Desired Product cluster_side_products Potential Side Products A 2-amino-5-bromopyrazine P tert-Butyl (5-bromopyrazin-2-yl)carbamate A->P Desired Reaction (High Yield) SP1 Di-Boc Product A->SP1 Excess (Boc)₂O High Temperature SP2 Urea Byproduct A->SP2 DMAP Mediated Side Reaction SP3 Unreacted Starting Material A->SP3 Incomplete Reaction Boc2O (Boc)₂O Boc2O->P DMAP DMAP (catalyst) DMAP->P

Caption: Synthetic pathway and common troubleshooting issues.

Logical Workflow for Yield Optimization

Optimization_Workflow start Start: Low Yield Observed check_reagents 1. Verify Reagent Purity (Amine, (Boc)₂O, Solvent) start->check_reagents check_conditions 2. Review Reaction Conditions (Stoichiometry, Temperature, Time) check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude incomplete_rxn Incomplete Reaction Detected analyze_crude->incomplete_rxn side_products Side Products Detected analyze_crude->side_products optimize_time_temp Action: Increase Reaction Time or Temperature incomplete_rxn->optimize_time_temp Yes purification_issue 4. Evaluate Purification Step incomplete_rxn->purification_issue No optimize_stoich Action: Adjust Stoichiometry (reduce (Boc)₂O) side_products->optimize_stoich Di-Boc optimize_base Action: Change Base (e.g., TEA instead of DMAP) side_products->optimize_base Urea side_products->purification_issue Other optimize_time_temp->purification_issue optimize_stoich->purification_issue optimize_base->purification_issue optimize_purification Action: Optimize Chromatography (Solvent System) purification_issue->optimize_purification end Improved Yield optimize_purification->end

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Suzuki Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving bromopyrazine substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of bromopyrazines?

A1: Researchers frequently encounter three primary side reactions when performing Suzuki coupling with bromopyrazines:

  • Debromination (Hydrodehalogenation): The bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of an unsubstituted pyrazine derivative. This is often more prevalent with electron-poor aryl halides.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or boronic ester, resulting in a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen.[2]

  • Protodeboronation: The boronic acid starting material is converted to its corresponding arene by cleavage of the carbon-boron bond and replacement with a carbon-hydrogen bond.[3][4] This is a common pathway for boronic acid decomposition.

Q2: Why is my Suzuki coupling reaction with a bromopyrazine showing low or no conversion?

A2: Low or no conversion can be attributed to several factors, with catalyst inhibition being a primary concern for nitrogen-containing heterocycles like pyrazines.

  • Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium catalyst, inhibiting its catalytic activity.[5][6]

  • Inactive Catalyst: The palladium source, particularly a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) species.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.

  • Poor Oxidative Addition: While the C-Br bond on an electron-deficient pyrazine ring should be susceptible to oxidative addition, other factors can impede this crucial step.[6]

Q3: Can the primary amine group on a bromopyrazine interfere with the Suzuki coupling reaction?

A3: While it is a common concern that functional groups with labile protons, such as primary amines, can interfere with Suzuki-Miyaura reactions, successful couplings have been reported without the need for a protecting group. For instance, 2-amino-5-bromopyrazine has been successfully coupled with pyridylboronic acids.[1][7] However, the success is highly dependent on the specific substrate and reaction conditions, and in many cases, protection of the amine may be necessary to achieve optimal results.[1]

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Pyrazine Byproduct

The formation of a debrominated pyrazine byproduct is a common issue. The following table outlines potential causes and suggests solutions to minimize this side reaction.

Potential Cause Suggested Solution Rationale
Choice of Base Switch to a milder base such as K₃PO₄, Cs₂CO₃, or CsF.[1][8]Strong inorganic bases (e.g., NaOH, KOH) can promote debromination. Milder bases are generally less likely to facilitate this side reaction.[8]
Solvent Polarity Use a less polar solvent.A less polar solvent might reduce the rate of debromination.[8]
Catalyst System Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][8]These ligands can shield the palladium center and may be less prone to inducing dehalogenation compared to ligands like triphenylphosphine.[8]
Reaction Temperature Optimize the reaction temperature; try running the reaction at a lower temperature.While higher temperatures can increase the reaction rate, they can also promote side reactions like debromination.[2]
Issue 2: Presence of Homocoupled Boronic Acid Byproduct

Homocoupling of the boronic acid is another frequent side reaction. Below are troubleshooting steps to address this issue.

Potential Cause Suggested Solution Rationale
Presence of Oxygen Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]Oxygen can promote the homocoupling of boronic acids.[5]
Catalyst Choice Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly.[2]If using a Pd(II) precatalyst, homocoupling can occur during the in-situ reduction to Pd(0).[2]
Ligand Selection Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2]These ligands can promote the desired reductive elimination step over side reactions leading to homocoupling.[2]
Order of Reagent Addition Consider changing the order of reagent addition.[1]This can sometimes suppress the homocoupling side reaction.[1]
Issue 3: Low Yield Due to Protodeboronation

The instability of the boronic acid can lead to low yields of the desired product. The following table provides guidance on mitigating protodeboronation.

Potential Cause Suggested Solution Rationale
Boronic Acid Instability Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[5][9]These derivatives are generally more stable and less prone to protodeboronation.[5][9][10]
Aqueous Conditions Use anhydrous solvents.The presence of water can facilitate the protonolysis of the carbon-boron bond.[5]
Reaction pH Carefully control the reaction pH.The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[4]
Electron-Withdrawing Groups Be aware that aryl boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation.[3]This inherent reactivity may require the use of more stable boronic acid derivatives.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromopyrazines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the bromopyrazine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of bromopyrazines.

Suzuki_Troubleshooting start Start Suzuki Reaction (Bromopyrazine + Boronic Acid Derivative) check_conversion Low or No Conversion? start->check_conversion catalyst_inhibition Potential Catalyst Inhibition check_conversion->catalyst_inhibition Yes check_side_products Analyze Side Products check_conversion->check_side_products No troubleshoot_catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Consider Pd(0) Source catalyst_inhibition->troubleshoot_catalyst optimize_conditions Optimize Base, Solvent, Temperature troubleshoot_catalyst->optimize_conditions optimize_conditions->start Re-run Reaction debromination Debromination Observed check_side_products->debromination Debromination homocoupling Homocoupling Observed check_side_products->homocoupling Homocoupling protodeboronation Protodeboronation Observed check_side_products->protodeboronation Protodeboronation end_product Desired Product check_side_products->end_product Minimal Side Products troubleshoot_debromination Use Milder Base (K₃PO₄, Cs₂CO₃) Lower Temperature Change Ligand debromination->troubleshoot_debromination troubleshoot_debromination->start Re-run Reaction troubleshoot_homocoupling Ensure Rigorous Degassing Use Pd(0) Source Change Ligand homocoupling->troubleshoot_homocoupling troubleshoot_homocoupling->start Re-run Reaction troubleshoot_protodeboronation Use Boronic Ester or Trifluoroborate Salt Use Anhydrous Solvent protodeboronation->troubleshoot_protodeboronation troubleshoot_protodeboronation->start Re-run Reaction

References

Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-2-amino-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of N-Boc-2-amino-5-bromopyrazine.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of N-Boc-2-amino-5-bromopyrazine is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Several factors could be at play:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the pyrazine ring and the bromo substituent can decrease the nucleophilicity of the protected amine, making the Boc group more difficult to remove than in electron-rich systems. Standard conditions like 20% TFA in DCM might be insufficient.

    • Solution: Consider increasing the concentration of TFA (e.g., to 50% or even neat TFA) or switching to a stronger acid system like 4M HCl in dioxane.[1][2]

  • Reaction Time and Temperature: The reaction may simply need more time or gentle heating to proceed to completion.

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS. If the reaction is still sluggish at room temperature, consider gentle heating (e.g., to 40 °C), but be mindful of potential side reactions.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure your N-Boc-2-amino-5-bromopyrazine is fully dissolved in the chosen solvent. You may need to explore different solvent systems.

Q2: I am observing significant side product formation during the deprotection. What are the likely side reactions and how can I minimize them?

A2: Side product formation is often linked to the harshness of the deprotection conditions.

  • Alkylation by t-butyl Cation: The tert-butyl cation generated during acidic cleavage is an electrophile and can alkylate nucleophilic sites on your starting material or product.[1]

    • Solution: Add a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the t-butyl cation.

  • Degradation of the Pyrazine Ring: While generally robust, the pyrazine ring can be sensitive to very harsh acidic conditions, potentially leading to decomposition.

    • Solution: If you suspect degradation, switch to milder deprotection methods.

Q3: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?

A3: Yes, several milder methods can be effective, especially if your substrate is sensitive.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been shown to be a mild and efficient method for deprotecting a wide range of N-Boc protected amines, including those on heterocyclic systems. The reaction typically proceeds at room temperature.

  • Potassium Trimethylsilanolate (KOTMS) in Butyronitrile (PrCN): This system is effective for the deprotection of N-heterocycles under mild, non-acidic conditions and is tolerant of various sensitive functional groups, including halogens.

  • Thermal Deprotection: In some cases, heating the N-Boc protected amine in a suitable solvent can effect deprotection. This avoids the use of any acidic reagents.

Q4: How can I monitor the progress of my deprotection reaction effectively?

A4: Regular monitoring is crucial for determining the optimal reaction time and preventing over-exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected 2-amino-5-bromopyrazine will be more polar than the N-Boc protected starting material and thus will have a lower Rf value. Staining with a ninhydrin solution can help visualize the free amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment by allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Proton NMR (¹H NMR) Spectroscopy: You can monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4-1.5 ppm.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Reaction Insufficient acid strength/concentrationIncrease TFA concentration (e.g., 50% in DCM or neat TFA). Switch to 4M HCl in dioxane.
Short reaction timeExtend reaction time and monitor by TLC/LC-MS.
Low temperatureGently warm the reaction to 40-50 °C, monitoring for side products.
Poor solubility of starting materialUse a different solvent or co-solvent system (e.g., THF, dioxane).
Side Product Formation Alkylation by t-butyl cationAdd a scavenger (e.g., triethylsilane, thioanisole).
Degradation of the pyrazine ringSwitch to a milder deprotection method (e.g., oxalyl chloride/methanol).
Reaction with bromo substituentAvoid prolonged heating and overly harsh conditions. Consider milder methods.
Low Yield A combination of incomplete reaction and/or side product formation.Systematically optimize reaction conditions, starting with milder methods and shorter reaction times.
Product loss during work-upEnsure the aqueous layer is sufficiently basic during extraction to prevent the amine product from remaining as a salt in the aqueous phase.
Difficulty with Product Isolation/Purification Product is a saltAfter acidic deprotection, the product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). Neutralize with a base (e.g., NaHCO₃, Na₂CO₃) during aqueous work-up to obtain the free amine for extraction into an organic solvent.
Amine product is polarUse a more polar solvent for extraction (e.g., ethyl acetate, dichloromethane). Purification may require column chromatography on silica gel.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific reaction scale and setup.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve N-Boc-2-amino-5-bromopyrazine (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • To the stirred solution, add TFA (5-10 equivalents, e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether to obtain the product salt.

  • For the free amine, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Dissolve N-Boc-2-amino-5-bromopyrazine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (3-5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • To obtain the free amine, follow the neutralization and extraction procedure described in Protocol 1.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Boc Deprotection of N-Boc-2-amino-5-bromopyrazine check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete increase_acid Increase Acid Strength/Conc. troubleshoot_incomplete->increase_acid increase_time_temp Increase Time/Temperature troubleshoot_incomplete->increase_time_temp check_solubility Check Solubility troubleshoot_incomplete->check_solubility increase_acid->check_completion increase_time_temp->check_completion check_solubility->check_completion check_purity Check Purity (NMR, LC-MS) complete->check_purity impure Impure Product check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_purity Troubleshoot Purity impure->troubleshoot_purity add_scavenger Add Scavenger troubleshoot_purity->add_scavenger milder_conditions Use Milder Conditions troubleshoot_purity->milder_conditions add_scavenger->check_completion milder_conditions->start end End: Isolated 2-amino-5-bromopyrazine pure->end

Caption: Troubleshooting workflow for Boc deprotection.

References

stability of tert-Butyl (5-bromopyrazin-2-yl)carbamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl (5-bromopyrazin-2-yl)carbamate under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. Generally, Boc-protected amines are stable under basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions. The 5-bromopyrazine ring is relatively stable but can be susceptible to degradation under harsh conditions.

Q2: Under what specific acidic conditions will the Boc group be cleaved?

The Boc group is readily cleaved under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection. The reaction is typically fast and can be carried out at room temperature.[2] The rate of cleavage can exhibit a second-order dependence on the acid concentration. Aqueous phosphoric acid (85 wt%) has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates.

Q3: Is this compound stable under basic conditions?

Yes, the Boc protecting group is generally stable towards most nucleophiles and bases.[3] Therefore, this compound is expected to be stable under standard basic conditions used in many organic reactions. However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis of the carbamate, although this is generally a much slower process than acid-catalyzed cleavage.

Q4: What are the expected degradation products under acidic conditions?

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group to yield 5-bromopyrazin-2-amine, carbon dioxide, and isobutylene (which is formed from the stable tert-butyl cation).

Q5: Are there any known degradation pathways for the 5-bromopyrazine ring itself?

The pyrazine ring is an aromatic heterocycle and is generally stable. However, under forcing conditions such as strong acid or base at high temperatures, or in the presence of strong oxidizing agents, degradation of the ring system may occur. There is limited specific information available on the degradation of the 5-bromopyrazine moiety under these conditions.

Q6: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry place, away from strong acids. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation over extended periods.

Q7: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid or unexpected degradation of the starting material under seemingly neutral or mild conditions. The presence of acidic impurities in solvents or reagents.Use freshly distilled or high-purity solvents. Ensure all reagents are free from acidic contaminants.
Incomplete Boc deprotection under acidic conditions. Insufficient acid concentration or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.
Formation of unexpected side products during acidic deprotection. Alkylation of nucleophilic residues by the tert-butyl cation.Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Degradation of the 5-bromopyrazine ring during stability studies. Harsh experimental conditions (e.g., high temperature, strong acid/base concentration).Use milder stress conditions. Perform a time-course experiment to find the optimal duration for achieving sufficient degradation for analytical purposes without complete decomposition.
Poor separation of the parent compound and its degradation products in HPLC analysis. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile/methanol and water with different buffers), and gradient profiles.

Summary of Stability Data

Condition Parameter Expected Stability Primary Degradation Product
Acidic pH < 4Labile5-bromopyrazin-2-amine
TemperatureDegradation rate increases with temperature5-bromopyrazin-2-amine
Basic pH > 8Generally Stable-
TemperatureStable at moderate temperatures-
Oxidative e.g., H₂O₂Potentially LabileOxidized derivatives of the pyrazine ring
Photolytic UV/Visible LightTo be determined by experimental studiesPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Neutralize the aliquots with an equivalent amount of 1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Neutralize the aliquots with an equivalent amount of 1 M HCl and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Stress (1 M HCl, 60 °C) stock->acid base Basic Stress (1 M NaOH, 60 °C) stock->base sampling Withdraw Aliquots (0, 2, 4, 8, 24h) acid->sampling base->sampling neutralize Neutralize and Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acidic Conditions (e.g., HCl, TFA) cluster_base Basic Conditions (e.g., NaOH) parent This compound amine 5-bromopyrazin-2-amine parent->amine Boc Cleavage stable No significant degradation parent->stable co2 Carbon Dioxide isobutylene Isobutylene

Caption: Degradation pathways under acidic and basic conditions.

References

minimizing homocoupling in cross-coupling reactions of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing cross-coupling reactions with tert-butyl (5-bromopyrazin-2-yl)carbamate. The primary focus is on minimizing the formation of undesired homocoupling byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during your cross-coupling experiments, providing systematic approaches to identify and resolve them.

Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid) is Observed

High levels of homocoupling, where the organometallic coupling partner (R-M) reacts with itself to form R-R, is a common issue that reduces the yield of the desired product and complicates purification.

Possible Causes & Recommended Solutions:

CauseRecommended Action
Oxygen in the Reaction Mixture Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] Solution: Ensure rigorous deoxygenation of your solvent and reaction mixture. Use a freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal or sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[1] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the organometallic reagent, leading to homocoupling during the in situ reduction to the active Pd(0) species.[1][2] Solution: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Alternatively, use modern precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) designed for clean and efficient generation of the active Pd(0) catalyst.[4]
Inappropriate Base Selection A base that is too strong or highly concentrated can sometimes accelerate side reactions, including homocoupling. Solution: Screen weaker inorganic bases. For Suzuki reactions, K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and less prone to inducing side reactions than strong hydroxide bases.[3][5]
Suboptimal Ligand Choice The ligand plays a critical role in promoting the desired cross-coupling pathway over side reactions. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or tri-tert-butylphosphine).[3][6] These ligands accelerate the reductive elimination step, which forms the desired product, making it kinetically favored over pathways leading to homocoupling.
Issue 2: Formation of 2,2'-bis(tert-butoxycarbonylamino)-5,5'-bipyrazine (Aryl Halide Homocoupling)

The self-coupling of two molecules of this compound is another potential side reaction, though often less common than organometallic homocoupling.

Possible Causes & Recommended Solutions:

CauseRecommended Action
High Reaction Temperature Excessive heat can sometimes lead to catalyst decomposition and non-specific coupling pathways, including aryl halide homocoupling. Solution: Lower the reaction temperature. Screen a range from 60 °C to 100 °C to find the optimal balance between reaction rate and selectivity.
Catalyst System Certain catalyst systems may be more prone to this side reaction. This can be particularly relevant in Stille couplings. Solution: Re-evaluate the palladium source and ligand. For Stille couplings, additives like Cu(I) salts or fluoride ions can sometimes improve efficiency and reduce side reactions.[1]
Slow Transmetalation If the transmetalation step is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the chance of side reactions. Solution: Ensure the purity and reactivity of your organometallic reagent. For Suzuki reactions, ensure the base is adequately dissolving and activating the boronic acid. For Stille couplings, consider a more reactive organostannane or the use of additives.

Logical Troubleshooting Workflow

If you are experiencing low yields or significant byproduct formation, follow this workflow to diagnose the issue.

G start Low Yield or High Impurity Level check_reagents Verify Purity & Stoichiometry of All Reagents start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere analyze_byproducts Analyze Byproducts (LCMS/GCMS) check_atmosphere->analyze_byproducts homocoupling_RM Homocoupling of Organometallic (R-R)? analyze_byproducts->homocoupling_RM homocoupling_Ar Homocoupling of Aryl Bromide (Ar-Ar)? homocoupling_RM->homocoupling_Ar No solution_RM 1. Improve Degassing 2. Switch to Pd(0) Source 3. Use Bulky Ligand 4. Screen Weaker Base homocoupling_RM->solution_RM Yes dehalogenation Dehalogenation of Aryl Bromide? homocoupling_Ar->dehalogenation No solution_Ar 1. Lower Temperature 2. Screen Ligands/Additives 3. Check Organometallic Reagent Activity homocoupling_Ar->solution_Ar Yes solution_dehalogenation 1. Use Milder Base 2. Lower Temperature 3. Ensure Anhydrous Conditions (if applicable) dehalogenation->solution_dehalogenation Yes optimize Systematically Optimize: - Catalyst/Ligand - Solvent - Temperature dehalogenation->optimize No / Issue Persists solution_RM->optimize solution_Ar->optimize solution_dehalogenation->optimize

Caption: A step-by-step workflow for troubleshooting common cross-coupling issues.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for this compound?

A1: Suzuki-Miyaura, Stille, and Sonogashira couplings are all viable options. The "best" reaction depends on the specific coupling partner and project requirements (e.g., functional group tolerance, toxicity concerns, cost).

  • Suzuki-Miyaura: Generally the first choice due to the wide availability, stability, and low toxicity of boronic acids.[5][7]

  • Stille: Very robust with excellent functional group tolerance, but organotin reagents are toxic and byproducts can be difficult to remove.[1][8] It can be more effective than Suzuki for certain sterically hindered or electron-rich heterocycles.[9]

  • Sonogashira: Specifically used for coupling with terminal alkynes to form C(sp²)-C(sp) bonds.[10]

Q2: My reaction is not working at all. What are the first things to check?

A2: When a reaction fails, systematically check the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Some precatalysts are air-sensitive. Consider using a fresh batch or a robust, air-stable precatalyst.

  • Reagent Purity: Verify the purity of your this compound and the organometallic coupling partner.

  • Inert Atmosphere: Confirm that your reaction was properly set up under an inert atmosphere (nitrogen or argon) and that solvents were thoroughly degassed. Oxygen can kill the active Pd(0) catalyst.

  • Base and Solvent: Ensure you are using the correct base and that it is sufficiently soluble (or well-stirred if heterogeneous). Solvents must be anhydrous if the reaction requires it.

Q3: How does the Boc-protecting group affect the reaction?

A3: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to basic conditions of most Suzuki, Stille, and Sonogashira reactions.[4] Its primary effect is steric; it adds bulk near the 2-position of the pyrazine ring, which could potentially slow down the oxidative addition step. However, this is usually not prohibitive. In some cases, particularly with strong bases or extended reaction times at high temperatures, partial deprotection may occur.[4]

Q4: I am performing a Sonogashira coupling and see a lot of alkyne dimerization (Glaser coupling). How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst and oxygen.[10] To minimize it:

  • Rigorous Degassing: As with other couplings, removing all oxygen is critical.

  • Copper-Free Conditions: Many modern protocols for Sonogashira coupling on N-heterocycles perform well without a copper cocatalyst, which eliminates the primary pathway for Glaser coupling. This often requires a specific ligand/base combination.

  • Controlled Addition: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, favoring the cross-coupling pathway.

Signaling Pathways and Experimental Workflows

Catalytic Cycles: Cross-Coupling vs. Homocoupling

The desired cross-coupling reaction and the undesired homocoupling side reaction compete within the catalytic cycle. Understanding these pathways is key to optimizing your reaction conditions.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X O2 Oxygen (O₂) Pd0->O2 ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM R-M ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE Fast RE->Pd0 Ar-R PdII Pd(II) TM1 Transmetalation 1 PdII->TM1 R-M RPdX R-Pd(II)-X TM1->RPdX TM2 Transmetalation 2 RPdX->TM2 R-M RPdR R-Pd(II)-R TM2->RPdR RE2 Reductive Elimination RPdR->RE2 RE2->Pd0 R-R O2->PdII Oxidizes

Caption: Competing catalytic cycles for cross-coupling and homocoupling reactions.

Experimental Protocols

The following are generalized starting protocols for cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures used for similar amino-substituted bromoheterocycles.[5]

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling

This protocol provides general conditions for Stille coupling.[1][8]

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), any additives (e.g., CuI, 10 mol%), and anhydrous, degassed solvent (e.g., THF or Dioxane).

  • Stannane Addition: Add the organostannane reagent (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture and separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is based on standard procedures for the Sonogashira coupling of bromo-N-heterocycles.[11]

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (5-10 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute the mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

challenges in the scale-up of tert-Butyl (5-bromopyrazin-2-yl)carbamate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (5-bromopyrazin-2-yl)carbamate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method is the reaction of 2-amino-5-bromopyrazine with di-tert-butyl carbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1] This reaction is typically performed in an inert solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from 0°C to room temperature.

Q2: What are the typical yields for the synthesis of this compound?

A2: Laboratory-scale syntheses have reported yields of approximately 80.2%.[1] However, yields can vary depending on the purity of starting materials, reaction conditions, and purification methods.

Q3: What are the key considerations for purifying the final product?

A3: The crude product is typically purified by silica gel column chromatography.[1] A common eluent system is a mixture of ethyl acetate and petroleum ether. Careful monitoring of the chromatography fractions by thin-layer chromatography (TLC) is crucial to isolate the pure product.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, an alternative approach is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction could involve the reaction of 2,5-dibromopyrazine with tert-butyl carbamate. This method is highly versatile for forming carbon-nitrogen bonds.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (DMAP).- Low quality or degraded di-tert-butyl carbonate.- Insufficient reaction time or temperature.- Impure starting material (2-amino-5-bromopyrazine).- Use fresh, high-purity DMAP.- Verify the quality of the di-tert-butyl carbonate.- Monitor the reaction progress using TLC and consider extending the reaction time or allowing it to warm to room temperature.- Ensure the starting amine is pure and dry.
Formation of Multiple Byproducts - Reaction temperature too high, leading to side reactions.- In the case of Buchwald-Hartwig amination, incorrect ligand or base selection.- Presence of moisture, which can hydrolyze the Boc anhydride.- Maintain the recommended reaction temperature (0°C to room temperature).- For Buchwald-Hartwig reactions, screen different phosphine ligands and bases to optimize for the desired product.[4][5]- Ensure all glassware is dry and use anhydrous solvents.
Difficult Purification - Byproducts with similar polarity to the desired product.- Incomplete reaction leading to a mixture of starting material and product.- Optimize the solvent system for column chromatography to improve separation.- Consider recrystallization as an alternative or additional purification step.- Drive the reaction to completion by using a slight excess of di-tert-butyl carbonate.
Scale-Up Issues: Poor Yield or Inconsistent Results - Inefficient mixing in larger reaction vessels.- Poor temperature control (exotherms).- Challenges with solid handling and transfers.- Use appropriate agitation (e.g., overhead stirring) for the reactor size.- Implement controlled addition of reagents to manage any exothermic events.- Develop and validate standard operating procedures for all material transfers.
Scale-Up Issues: Product Isolation and Drying - Filtration difficulties with large quantities of product.- Inefficient drying of the final product.- Select appropriate filtration equipment (e.g., Nutsche filter) for the scale of production.- Utilize a vacuum oven at a controlled temperature to ensure complete removal of residual solvents.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-amino-5-bromopyrazine

  • Di-tert-butyl carbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve 2-amino-5-bromopyrazine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Slowly add a solution of di-tert-butyl carbonate in dichloromethane to the reaction mixture at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure this compound as a white solid.[1]

Visualizations

Logical Relationship: Troubleshooting Low Product Yield

low_yield_troubleshooting start Low or No Product Yield sub_check1 Check Starting Materials start->sub_check1 sub_check2 Verify Reaction Conditions start->sub_check2 sub_check3 Investigate Catalyst Activity start->sub_check3 sol1a Use High-Purity Amine sub_check1->sol1a sol1b Confirm Boc Anhydride Quality sub_check1->sol1b sol2a Monitor Temperature Control sub_check2->sol2a sol2b Extend Reaction Time sub_check2->sol2b sol3a Use Fresh DMAP sub_check3->sol3a

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow: Synthesis and Purification

synthesis_workflow start Start: 2-amino-5-bromopyrazine step1 Dissolve in CH2Cl2 Cool to 0°C start->step1 step2 Add DMAP (catalyst) step1->step2 step3 Add Boc Anhydride Solution step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Work-up: Wash with Brine step4->step5 step6 Dry over Na2SO4 Concentrate in vacuo step5->step6 step7 Purification: Silica Gel Chromatography step6->step7 end Final Product: This compound step7->end

Caption: Synthesis and purification workflow.

References

Technical Support Center: Reactivity of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experimental guidance on the reactivity of tert-Butyl (5-bromopyrazin-2-yl)carbamate. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the common causes of low yield or reaction failure?

A1: Low yields or failure in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be necessary for this electron-deficient heteroaromatic substrate.

  • Base Selection: The choice and stoichiometry of the base are crucial for the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Effects: The polarity and coordinating ability of the solvent play a significant role. Aprotic polar solvents are generally preferred. For instance, in couplings of similar bromo-heterocycles, a switch from a less polar to a more polar solvent can sometimes enhance reactivity.

  • Reaction Temperature and Time: These parameters are critical and often need to be optimized. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or side reactions.

  • Oxygen and Moisture: Palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst. It is essential to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon).

Q2: Which solvent is optimal for Suzuki-Miyaura coupling of this compound?

A2: The optimal solvent can depend on the specific boronic acid or ester being used. However, for related brominated nitrogen-containing heterocycles, solvent systems like 1,4-dioxane/water, DMF/water, or toluene/water are frequently employed.[1][2] A mixture of an organic solvent and water is often beneficial, as it can help to dissolve both the organic substrate and the inorganic base. For challenging couplings, polar aprotic solvents like DMF or 1,4-dioxane are often good starting points.

Q3: I am performing a Buchwald-Hartwig amination with this compound and observing incomplete conversion. What can I do to improve the reaction?

A3: Incomplete conversion in Buchwald-Hartwig aminations can be addressed by considering the following:

  • Catalyst/Ligand System: The combination of the palladium precursor and the phosphine ligand is key. For electron-deficient substrates like this pyrazine derivative, bulky and electron-donating ligands such as XPhos, t-BuXPhos, or RuPhos are often more effective than simpler phosphine ligands.[3]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be solvent-dependent.

  • Solvent: Toluene, 1,4-dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[4][5] The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. In some cases, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective alternatives to toluene.[6]

  • Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.

Q4: Can you provide a starting point for optimizing a Suzuki-Miyaura coupling reaction with this substrate?

A4: A good starting point for optimization would be to use a pre-catalyst like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a suitable ligand. A common solvent system to begin with is a 4:1 mixture of 1,4-dioxane and water with K₂CO₃ or K₃PO₄ as the base. The reaction can be initially run at 80-90 °C and monitored by TLC or LC-MS. If the reaction is slow or gives a low yield, screening different ligands, bases, and solvents, as well as adjusting the temperature, is recommended.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the formation of the active catalytic species.Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to deactivation.
Inappropriate Ligand For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.The base is crucial for the transmetalation step, and its effectiveness can be substrate and solvent-dependent.
Poor Solvent Choice Try a different solvent system. Common choices include 1,4-dioxane/H₂O, DMF/H₂O, or toluene/H₂O.Solvent polarity and coordinating ability can significantly affect the solubility of reagents and the stability and activity of the catalyst.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Many Suzuki-Miyaura couplings require elevated temperatures to overcome the activation energy of the catalytic cycle.
Presence of Oxygen Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).Oxygen can lead to the oxidation and deactivation of the palladium catalyst and phosphine ligands.
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step Rationale
Hydrodehalogenation Use a more sterically hindered ligand. Lower the reaction temperature.This side reaction, where the bromine is replaced by hydrogen, can compete with the desired amination. Bulky ligands can disfavor this pathway.
Homocoupling of Amine This is less common but can occur. Ensure accurate stoichiometry of reactants.
Decomposition of Reactants or Products Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely.The substrate or product may not be stable under prolonged heating.

Quantitative Data on Solvent Effects (for analogous systems)

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]

Solvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
1,4-Dioxane / H₂O (4:1)K₃PO₄85-951285
DMF / H₂O (4:1)K₂CO₃703Not Reported for this substrate, but effective for similar couplings[7]
Toluene / H₂O (4:1)K₃PO₄100-11012-24Often used for challenging couplings with Buchwald ligands[2]

Table 2: Solvent Effects on the Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines [3]

SolventLigandBaseTemperature (°C)Time (h)Conversion (%)
Toluenet-BuXPhost-BuONa10024>95
1,4-Dioxanet-BuXPhost-BuONa10024>90
THFt-BuXPhost-BuONa10024~70
2-MeTHF(±)-BINAPNaOtBu11016High yields reported for various aryl bromides[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and will likely require optimization.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to a dry Schlenk flask the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the flask and heat the mixture with stirring at the desired temperature (e.g., 90-110 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Substrate, Boronic Acid, Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Catalyst & Solvent Inert->Catalyst Heat Heat & Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract & Wash Quench->Extract Purify Dry & Purify Extract->Purify Product Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Solvent_Polarity_Effect cluster_polar_aprotic Polar Aprotic Solvents cluster_nonpolar Less Polar Solvents Solvent_Choice Solvent Choice Dioxane 1,4-Dioxane Solvent_Choice->Dioxane Good for Suzuki & Buchwald-Hartwig DMF DMF Solvent_Choice->DMF Good for Suzuki, can be sluggish for some B-H THF THF Solvent_Choice->THF Often lower yields for B-H Toluene Toluene Solvent_Choice->Toluene Good for Buchwald-Hartwig, can be used for Suzuki

Caption: Logical relationships of common solvents for cross-coupling reactions.

References

work-up procedure for reactions containing tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (5-bromopyrazin-2-yl)carbamate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings (to form C-C bonds) and Buchwald-Hartwig aminations (to form C-N bonds). These reactions are crucial in the synthesis of complex molecules for pharmaceutical and materials science research.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. A typical TLC mobile phase for these compounds is a mixture of ethyl acetate and petroleum ether (or hexanes).

Q3: My reaction is not going to completion. What are some common causes?

A3: Incomplete reactions can be due to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst and ligands are not degraded. It is often best to use fresh reagents or store them under an inert atmosphere.

  • Insufficient Base: The choice and amount of base are critical. For Suzuki reactions, inorganic bases like potassium carbonate or cesium carbonate are common, while Buchwald-Hartwig reactions often employ stronger bases like sodium tert-butoxide.

  • Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed efficiently.

  • Poor Solvent Choice: The solvent must be appropriate for the specific reaction conditions and reagents. Anhydrous, deoxygenated solvents are often necessary for palladium-catalyzed reactions.

Q4: I am observing debromination of my starting material. How can I prevent this?

A4: Debromination is a common side reaction in palladium-catalyzed couplings. To minimize it, you can try:

  • Using milder reaction conditions (e.g., lower temperature).

  • Choosing a different palladium catalyst or ligand system.

  • Ensuring your reagents are free of impurities that could act as hydrogen sources.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reactionExtend reaction time, increase temperature, or add more catalyst.
Degradation of starting material or productUse milder reaction conditions (e.g., lower temperature, different base). Ensure the reaction is performed under an inert atmosphere.
Formation of byproductsOptimize the stoichiometry of reagents. A different ligand or catalyst system may improve selectivity.
Product loss during work-upEnsure proper pH for extractions. Use a minimal amount of solvent for transfers and chromatography to avoid product loss.
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty removing palladium catalyst Catalyst is soluble in the chromatography eluentFilter the reaction mixture through a pad of Celite® before aqueous work-up. Use a palladium scavenger resin or perform a charcoal treatment.
Product co-elutes with impurities Similar polarity of product and impuritiesOptimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. Recrystallization may be an effective alternative.
Product is insoluble or poorly soluble Inappropriate solvent used for extraction or chromatographyScreen different solvents for solubility. For extractions, a solvent mixture may be necessary. For chromatography, a more polar eluent system might be required.
Boc group cleavage Exposure to acidic conditions during work-upUse a neutral or slightly basic aqueous wash instead of an acidic one. Avoid strong acids during the work-up procedure.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry flask, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (4:1), followed by a base such as potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

Representative Buchwald-Hartwig Amination Protocol

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable ligand (e.g., XPhos, 0.04 eq.).

  • Solvent and Base: Add an anhydrous, degassed solvent such as toluene or dioxane, followed by a strong base like sodium tert-butoxide (1.4 eq.).

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove residual palladium.

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualized Workflows

Suzuki_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Setup 1. Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base Solvent_Addition 2. Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating 3. Heat under Inert Atmosphere Solvent_Addition->Heating Cooling 4. Cool to RT Heating->Cooling Filtration 5. Filter through Celite® Cooling->Filtration Extraction 6. Aqueous Extraction Filtration->Extraction Drying 7. Dry and Concentrate Extraction->Drying Chromatography 8. Column Chromatography Drying->Chromatography Final_Product Pure Product Chromatography->Final_Product Buchwald_Hartwig_Troubleshooting Start Low Yield or Incomplete Reaction Check_Catalyst Is the Catalyst/Ligand Active? Start->Check_Catalyst Check_Base Is the Base Strong Enough and Stoichiometry Correct? Check_Catalyst->Check_Base Yes Solution_Catalyst Use Fresh Catalyst/Ligand; Store under Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Conditions Are the Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Solution_Base Use a Stronger Base (e.g., NaOtBu); Ensure Anhydrous Conditions Check_Base->Solution_Base No Solution_Conditions Increase Temperature; Ensure Anhydrous/O₂-free Solvent Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Catalyst->Success Solution_Base->Success Solution_Conditions->Success

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative NMR Analysis of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key building block in medicinal chemistry. Due to the limited availability of directly published experimental data for this specific compound, this guide leverages spectral data from structurally analogous compounds to provide a robust predictive and comparative framework.

The pyrazine scaffold is a significant motif in the design of functional molecules, with its derivatives playing a crucial role as intermediates in the synthesis of more complex heterocyclic systems. The introduction of a tert-butyl carbamate protecting group is a common strategy in multi-step organic synthesis. Therefore, a detailed understanding of the NMR spectral features of molecules like this compound is essential for reaction monitoring, quality control, and structural confirmation.

Comparative ¹H NMR Spectral Data

The proton NMR spectrum provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the pyrazine ring protons and the protons of the tert-butyl carbamate group. The following table compares the expected chemical shifts with those observed for similar structures.

Compound Pyrazine-H (ppm) NH (ppm) tert-Butyl-H (ppm) Solvent
This compound (Expected) ~8.2-8.5 (2H, m)~8.0-9.0 (1H, s)~1.5 (9H, s)CDCl₃
tert-Butyl (pyridin-2-ylmethyl)carbamate[1]8.52 (1H, s), 7.65 (1H, d), 7.27 (1H, d), 7.17 (1H, d)5.89 (1H, bs)1.46 (9H, s)CDCl₃
tert-Butyl (thiazol-2-yl)carbamate[1]7.32 (1H, d), 6.82 (1H, d)-1.52 (9H, s)CDCl₃
2-Amino-5-bromopyrazine8.05 (1H, d), 7.78 (1H, d)4.7 (2H, br s)-DMSO-d₆

Comparative ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within a molecule. For our target compound, we expect distinct signals for the pyrazine ring carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Compound Pyrazine-C (ppm) C=O (ppm) C(CH₃)₃ (ppm) C(CH₃)₃ (ppm) Solvent
This compound (Expected) ~150-155, ~140-145, ~130-135~152~82~28CDCl₃
tert-Butyl (pyridin-2-ylmethyl)carbamate[1]157.65, 148.95, 136.66, 122.10, 121.56156.0579.2928.34CDCl₃
tert-Butyl (thiazol-2-yl)carbamate[1]161.80, 136.70, 112.10152.9082.0028.30CDCl₃

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently agitate the vial to ensure the complete dissolution of the solid.

  • Transfer the solution to a standard 5 mm NMR tube using a pipette.

Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set from -1 to 10 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is set from -10 to 180 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

  • Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Structural and Signaling Pathway Visualization

To visualize the molecular structure and the expected NMR signal assignments, the following diagrams are provided.

G cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals H_pyrazine Pyrazine Protons (H3, H6) δ ≈ 8.2-8.5 ppm NH_carbamate Carbamate NH δ ≈ 8.0-9.0 ppm H_tertbutyl tert-Butyl Protons (9H) δ ≈ 1.5 ppm C_pyrazine Pyrazine Carbons (C2, C3, C5, C6) δ ≈ 130-155 ppm C_carbonyl Carbonyl Carbon (C=O) δ ≈ 152 ppm C_quat Quaternary Carbon (C(CH₃)₃) δ ≈ 82 ppm C_methyl Methyl Carbons (3 x CH₃) δ ≈ 28 ppm Structure tert-Butyl (5-bromopyrazin-2-yl)carbamate Structure->H_pyrazine Structure->NH_carbamate Structure->H_tertbutyl Structure->C_pyrazine Structure->C_carbonyl Structure->C_quat Structure->C_methyl

References

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers a detailed look into the predicted mass spectrometry fragmentation of tert-Butyl (5-bromopyrazin-2-yl)carbamate , a compound of interest in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this guide leverages established fragmentation principles of N-Boc protected amines and predicted data for analogous structures to provide a robust analytical framework.

Predicted Fragmentation Pattern and Comparative Data

The fragmentation of N-Boc (tert-butoxycarbonyl) protected amines under mass spectrometry conditions is well-characterized and typically proceeds through specific pathways. The primary fragmentation events involve the loss of the bulky tert-butyl group or the entire Boc protecting group. For this compound, the molecular ion ([M]̇+) is expected to undergo characteristic losses, leading to several key fragment ions.

To provide a quantitative comparison, we present the predicted m/z values for the major fragments of this compound alongside the predicted data for a structurally similar compound, tert-Butyl N-(5-bromopyridin-2-yl)carbamate. This comparison highlights the expected similarities in fragmentation due to the common N-Boc moiety and the bromo-heterocyclic core.

Fragment Ion DescriptionPredicted m/z for this compoundPredicted m/z for tert-Butyl N-(5-bromopyridin-2-yl)carbamate[1]
[M+H]⁺ (Protonated Molecule)288.0/290.0 (Br isotope pattern)273.0/275.0 (Br isotope pattern)
[M-C₄H₈]⁺ (Loss of isobutylene)232.0/234.0217.0/219.0
[M-Boc+H]⁺ (Loss of Boc group)188.0/190.0173.0/175.0
[C₄H₉]⁺ (tert-Butyl cation)57.157.1
[C₅H₃BrN₂]⁺ (Bromopyrazinyl cation)170.0/172.0-
[C₅H₄BrN₂]⁺ (Protonated bromopyrazine)171.0/173.0-
[C₅H₄BrN]⁺ (Bromopyridinyl cation)-157.0/159.0

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two peaks separated by 2 m/z units for bromine-containing fragments.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound, providing a clear visual representation of the formation of the key fragment ions.

Fragmentation_Pathway M [M+H]⁺ m/z = 288.0/290.0 (this compound) F1 [M-C₄H₈]⁺ m/z = 232.0/234.0 M->F1 - C₄H₈ F2 [M-Boc+H]⁺ m/z = 188.0/190.0 M->F2 - C₅H₈O₂ F3 [C₄H₉]⁺ m/z = 57.1 M->F3 F4 [C₅H₃BrN₂]⁺ m/z = 170.0/172.0 F1->F4 - CO₂

Caption: Predicted fragmentation of this compound.

Experimental Protocols

To facilitate the experimental validation of the predicted fragmentation pattern, the following general protocols for mass spectrometry analysis of small organic molecules are provided.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). For electron ionization (EI), the sample can be introduced directly via a direct insertion probe or after separation by gas chromatography.

Instrumentation and Analysis

1. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules.

  • Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms, such as pyrazines.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

  • Method:

    • Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle.

    • Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.

    • Apply a drying gas at an elevated temperature (e.g., 200-350 °C) to promote solvent evaporation and ion desolvation.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

2. Electron Ionization (EI) Mass Spectrometry

EI is a hard ionization technique that causes more extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule.

  • Ionization Mode: Positive ion mode.

  • Instrumentation: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Method:

    • If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source. Gradually heat the probe to volatilize the sample.

    • If using GC-MS, inject a dilute solution of the sample onto the GC column. The compound will be volatilized and separated from the solvent before entering the ion source.

    • Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV).

    • Acquire the mass spectrum over a suitable m/z range. The resulting spectrum will show the molecular ion (if stable enough) and numerous fragment ions.

By following these protocols, researchers can obtain experimental mass spectra to confirm the structure and elucidate the fragmentation behavior of this compound and related compounds, contributing to the advancement of drug discovery and development.

References

A Researcher's Guide to the Spectroscopic Comparison of tert-Butyl (5-bromopyrazin-2-yl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough spectroscopic analysis is fundamental to the characterization and comparison of novel compounds. This guide provides a framework for the spectroscopic comparison of tert-butyl (5-bromopyrazin-2-yl)carbamate and its derivatives, offering detailed experimental protocols and expected spectral features. While a complete, publicly available dataset for a direct comparison is currently limited, this guide equips researchers with the methodology to conduct their own analyses.

This guide will focus on the three primary spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By applying these techniques, researchers can elucidate the structural features of this compound and compare them to its derivatives, noting the influence of various substituents on the pyrazine ring.

Comparative Spectroscopic Data

A direct comparison of spectroscopic data requires the analysis of this compound alongside its derivatives. For the purpose of this guide, we will consider hypothetical derivatives where the bromine atom is replaced by other substituents (e.g., -Cl, -CH₃) or where another substituent is introduced on the pyrazine ring. The following tables are presented in a format suitable for summarizing and comparing such data. The values for related compounds found in the literature are used for illustrative purposes.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Pyrazine-H: ~8.0-8.5 (d), ~8.5-9.0 (d)NH: (broad s)t-Butyl: ~1.5 (s, 9H)Pyrazine-C: ~150-160 (C=N), ~130-145 (C-Br, C-H)C=O: ~150-155Quaternary C: ~80-85CH₃: ~28
tert-Butyl (5-chloropyrazin-2-yl)carbamate (Hypothetical) Pyrazine-H: Similar shifts to bromo derivative, potential slight upfield shift.NH: (broad s)t-Butyl: ~1.5 (s, 9H)Pyrazine-C: ~150-160 (C=N), C-Cl shift will differ from C-Br.C=O: ~150-155Quaternary C: ~80-85CH₃: ~28
tert-Butyl (5-methylpyrazin-2-yl)carbamate (Example Data) Pyrazine-H: ~7.9 (s), ~8.3 (s)NH: (broad s)Pyrazine-CH₃: ~2.4 (s, 3H)t-Butyl: ~1.5 (s, 9H)Pyrazine-C: ~150-160 (C=N), ~130-145 (C-CH₃, C-H)C=O: ~152.9Quaternary C: ~80.3Pyrazine-CH₃: ~20.7t-Butyl-CH₃: ~28.4

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound N-H stretch: ~3400-3200C-H stretch (aliphatic): ~2980-2950C=O stretch: ~1720-1700C=N/C=C stretch (aromatic): ~1600-1450C-Br stretch: ~600-500[M]⁺: 273/275 (due to ⁷⁹Br/⁸¹Br isotopes)[M-C₄H₈]⁺: (loss of isobutylene)[M-Boc]⁺: (loss of tert-butoxycarbonyl group)
tert-Butyl (5-chloropyrazin-2-yl)carbamate (Hypothetical) N-H stretch: ~3400-3200C-H stretch (aliphatic): ~2980-2950C=O stretch: ~1720-1700C=N/C=C stretch (aromatic): ~1600-1450C-Cl stretch: ~800-600[M]⁺: 229/231 (due to ³⁵Cl/³⁷Cl isotopes)[M-C₄H₈]⁺: [M-Boc]⁺:
tert-Butyl (5-methylpyrazin-2-yl)carbamate (Example Data) N-H stretch: ~3400-3200C-H stretch (aliphatic/aromatic): ~3100-2900C=O stretch: ~1715C=N/C=C stretch (aromatic): ~1600-1450[M]⁺: 209[M-C₄H₈]⁺: [M-Boc]⁺:

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent across all samples to minimize solvent-induced chemical shift variations. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Data Acquisition:

    • Acquire spectra at room temperature.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Data Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more scans) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An Electrospray Ionization (ESI) or an Electron Impact (EI) mass spectrometer can be used. ESI is a softer ionization technique that often preserves the molecular ion, while EI can provide valuable fragmentation information.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

    • For compounds containing bromine or chlorine, the characteristic isotopic pattern should be observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Compound1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound1->NMR IR IR Spectroscopy Compound1->IR MS Mass Spectrometry Compound1->MS Compound2 Derivative 1 (e.g., 5-chloro) Compound2->NMR Compound2->IR Compound2->MS Compound3 Derivative 2 (e.g., 5-methyl) Compound3->NMR Compound3->IR Compound3->MS ProcessNMR Process NMR Spectra (Peak Picking, Integration) NMR->ProcessNMR ProcessIR Process IR Spectra (Peak Assignment) IR->ProcessIR ProcessMS Process Mass Spectra (Identify Molecular Ion, Fragments) MS->ProcessMS CompareNMR Compare Chemical Shifts & Coupling Constants ProcessNMR->CompareNMR CompareIR Compare Vibrational Frequencies ProcessIR->CompareIR CompareMS Compare m/z Values & Fragmentation ProcessMS->CompareMS Conclusion Structural Elucidation & Comparative Report CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

Spectroscopic comparison workflow.

Discussion of Expected Spectral Features and Comparative Analysis

NMR Spectroscopy
  • ¹H NMR: The protons on the pyrazine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons will be influenced by the substituent at the 5-position. An electron-withdrawing group like bromine or chlorine will generally deshield the adjacent protons, shifting them downfield. An electron-donating group like a methyl group would be expected to cause an upfield shift. The tert-butyl group will exhibit a characteristic singlet at around δ 1.5 ppm, integrating to nine protons. The N-H proton of the carbamate will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR: The carbons of the pyrazine ring will appear in the downfield region (δ 130-160 ppm). The carbon directly attached to the bromine or chlorine atom will have its chemical shift significantly affected by the halogen's electronegativity and size. The carbonyl carbon of the carbamate group is expected around δ 150-155 ppm. The quaternary and methyl carbons of the tert-butyl group will appear at approximately δ 80-85 ppm and δ 28 ppm, respectively.

IR Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions to compare include:

  • N-H Stretch: A sharp to moderately broad peak in the region of 3400-3200 cm⁻¹ is characteristic of the N-H bond in the carbamate.

  • C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ corresponds to the carbonyl group of the carbamate. The electronic nature of the substituent on the pyrazine ring can slightly influence the exact position of this peak.

  • C-X Stretch: The C-Br stretch is typically observed in the 600-500 cm⁻¹ region, while the C-Cl stretch appears at a higher frequency, around 800-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: The most important piece of information is the molecular ion peak. For compounds containing bromine, a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For chlorine-containing derivatives, an M and M+2 pattern with a ratio of about 3:1 will be seen due to the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Common fragmentation pathways for tert-butyl carbamates include the loss of isobutylene (C₄H₈) from the tert-butyl group and the loss of the entire tert-butoxycarbonyl (Boc) group.

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently characterize this compound and its derivatives, and gain a deeper understanding of their structure-property relationships.

A Comparative Guide to the Analytical Validation of tert-Butyl (5-bromopyrazin-2-yl)carbamate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive analytical validation framework for tert-butyl (5-bromopyrazin-2-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols and presents a comparative analysis against a hypothetical alternative, tert-butyl (5-chloropyrazin-2-yl)carbamate, to highlight the application of these methods in distinguishing between structurally similar compounds and ascertaining purity.

Comparative Purity Analysis

The following table summarizes the key analytical parameters for the purity assessment of this compound and a comparative analogue. The data presented is hypothetical but representative of typical analytical results.

Analytical MethodParameterThis compoundtert-Butyl (5-chloropyrazin-2-yl)carbamate (Alternative)Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.8%99.5%≥ 98.0%
Retention Time (min)8.528.21Reportable
Major Impurity (Area %)0.15% (at RRT 1.12)0.30% (at RRT 1.15)≤ 0.2%
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy IdentityConforms to structureConforms to structureConforms
Signal (tert-butyl, ppm)1.55 (s, 9H)1.54 (s, 9H)Conforms
Signal (pyrazine, ppm)8.32 (d, 1H), 8.55 (d, 1H)8.25 (d, 1H), 8.48 (d, 1H)Conforms
Mass Spectrometry (MS) [M+H]⁺ (m/z)274.0/276.0229.1/231.1Conforms
Isotopic PatternCharacteristic 1:1 ratio for BromineCharacteristic 3:1 ratio for ChlorineConforms

Note: RRT = Relative Retention Time

Analytical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive analytical validation of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Decision start Start: Receive Sample of This compound prep_hplc Prepare sample for HPLC analysis (Dissolve in mobile phase) start->prep_hplc prep_nmr Prepare sample for NMR analysis (Dissolve in deuterated solvent) start->prep_nmr prep_ms Prepare sample for MS analysis (Dilute in appropriate solvent) start->prep_ms hplc HPLC Purity Analysis prep_hplc->hplc nmr ¹H NMR Structural Confirmation prep_nmr->nmr ms Mass Spectrometry Identity Confirmation prep_ms->ms analyze_hplc Calculate Purity and Impurity Profile hplc->analyze_hplc analyze_nmr Confirm Structure and Absence of Impurities nmr->analyze_nmr analyze_ms Confirm Molecular Weight and Isotopic Pattern ms->analyze_ms report Generate Certificate of Analysis analyze_hplc->report analyze_nmr->report analyze_ms->report decision Pass / Fail based on Acceptance Criteria report->decision

Caption: Analytical workflow for the validation of this compound purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of Acetonitrile and Water.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and providing an orthogonal assessment of purity.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ, ppm):

    • This compound: ~1.55 (s, 9H, -C(CH₃)₃), ~7.8 (br s, 1H, -NH), ~8.32 (d, 1H, pyrazine-H), ~8.55 (d, 1H, pyrazine-H).

    • tert-Butyl (5-chloropyrazin-2-yl)carbamate: ~1.54 (s, 9H, -C(CH₃)₃), ~7.7 (br s, 1H, -NH), ~8.25 (d, 1H, pyrazine-H), ~8.48 (d, 1H, pyrazine-H).

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound and provides characteristic isotopic patterns for halogenated molecules.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the mass spectrometer.

  • Expected m/z Values:

    • This compound: The presence of bromine results in a characteristic isotopic pattern with two major peaks of approximately equal intensity at m/z 274.0 ([M+H]⁺ with ⁷⁹Br) and 276.0 ([M+H]⁺ with ⁸¹Br).

    • tert-Butyl (5-chloropyrazin-2-yl)carbamate: The presence of chlorine results in an isotopic pattern with two peaks at m/z 229.1 ([M+H]⁺ with ³⁵Cl) and 231.1 ([M+H]⁺ with ³⁷Cl) in an approximate 3:1 intensity ratio.

A Comparative Guide to the Suzuki Coupling Reactivity of Bromo-pyridines and Bromo-pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and researchers in drug development, the synthesis of heteroaryl compounds is of paramount importance, as these motifs are prevalent in a vast number of pharmaceutical agents. This guide provides a comparative analysis of the Suzuki coupling reactivity of two key classes of N-heterocyclic halides: bromo-pyridines and bromo-pyrazines. By examining the electronic properties, and presenting available experimental data and detailed protocols, this document aims to assist researchers in optimizing their synthetic strategies.

Theoretical Underpinnings of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond and the electronic nature of the aromatic ring are therefore critical factors.

Bromo-pyridines are considered electron-deficient heterocycles due to the presence of the electronegative nitrogen atom. This electron deficiency generally facilitates the oxidative addition of palladium to the C-Br bond compared to their carbocyclic analogue, bromobenzene. The position of the bromine atom on the pyridine ring also plays a significant role in its reactivity, with the order generally being 2- > 4- > 3-bromopyridine. This is attributed to the varying degrees of electron deficiency at these positions.

Bromo-pyrazines , containing two nitrogen atoms in a 1,4-arrangement, are even more electron-deficient than pyridines. This heightened electron deficiency is expected to further lower the activation energy for oxidative addition, suggesting that bromo-pyrazines may exhibit higher reactivity in Suzuki coupling reactions compared to their bromo-pyridine counterparts under similar conditions. The positions of the bromine atom on the pyrazine ring will also influence reactivity, though less systematically studied in direct comparative contexts.

Comparative Experimental Data

EntryHeteroaryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~80[2]
23-BromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃EtOH/H₂OReflux12~75Fictionalized Data for Comparison
34-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O808~85Fictionalized Data for Comparison
42-BromopyrazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80492[3]
52-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)] (1)-K₂CO₃Toluene/H₂O100695[4]

Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. Entries 2 and 3 are representative examples based on typical conditions and yields for Suzuki couplings of these substrates.

From the available data, it can be observed that 2-bromopyrazine (Entry 4) demonstrates high reactivity, affording a high yield in a relatively short reaction time. Even the less reactive 2-chloropyrazine (Entry 5) can be effectively coupled under optimized conditions, highlighting the activated nature of the pyrazine ring towards Suzuki coupling.

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of a bromo-pyridine and a bromo-pyrazine. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenylpyridine.

Protocol 2: Suzuki Coupling of 2-Bromopyrazine with Phenylboronic Acid

Materials:

  • 2-Bromopyrazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask containing a magnetic stir bar, combine 2-bromopyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat this cycle three times).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyrazine.[3]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Heteroaryl Bromide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

References

A Comparative Guide to Protecting Groups for 2-Amino-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative protecting groups for the strategic synthesis of 2-amino-5-bromopyrazine derivatives.

In the synthesis of complex molecules and active pharmaceutical ingredients, the selective modification of functional groups is paramount. For a versatile building block like 2-amino-5-bromopyrazine, the nucleophilic amino group often requires temporary protection to prevent unwanted side reactions during subsequent transformations. This guide provides a comparative overview of common and alternative protecting groups for the 2-amino moiety of 5-bromopyrazine, complete with experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your synthetic needs.

Introduction to Protecting Group Strategies

Protecting groups are reversibly attached to a functional group to mask its reactivity. An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce additional stereocenters. For 2-amino-5-bromopyrazine, an electron-deficient heteroaromatic amine, the choice of protecting group can significantly impact the efficiency of subsequent reactions, such as cross-coupling or nucleophilic substitution. This guide explores the utility of several key protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and trifluoroacetyl (TFA).

A critical consideration in the synthesis of 2-amino-5-bromopyrazine derivatives is the possibility of proceeding without a protecting group. Indeed, for certain transformations such as the Suzuki-Miyaura cross-coupling reaction, the amino group of 2-amino-5-bromopyrazine does not require protection, offering a more atom-economical and efficient synthetic route.

Comparative Analysis of Protecting Groups

The following table summarizes the performance of various protecting groups for the 2-amino function of 2-amino-5-bromopyrazine, based on literature data for analogous heteroaromatic amines. It is important to note that specific yields for 2-amino-5-bromopyrazine are not always available in the literature, and the data presented here are representative of what can be expected.

Protecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Orthogonality & Remarks
None ----Suitable for Suzuki-Miyaura coupling. Avoids extra steps.
Boc (Boc)₂O, Base (e.g., DMAP, Et₃N), Solvent (e.g., THF, DCM)85-95Strong Acid (e.g., TFA, HCl in Dioxane)90-99Stable to a wide range of non-acidic conditions.
Cbz Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O)80-95Catalytic Hydrogenation (H₂, Pd/C) or Strong Acid (HBr/AcOH)90-99Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)85-95Base (e.g., Piperidine in DMF)90-99Base-labile, orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.
TFA Trifluoroacetic Anhydride, Base (e.g., Pyridine)70-80Mild Base (e.g., K₂CO₃ in MeOH/H₂O)HighElectron-withdrawing nature can be useful in certain reactions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic heteroaromatic amine, adaptable for 2-amino-5-bromopyrazine, are provided below.

Boc Protection Protocol

Materials:

  • 2-Amino-5-bromopyrazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-5-bromopyrazine (1.0 eq) in THF or DCM.

  • Add the base (DMAP (0.1 eq) or Et₃N (1.5 eq)).

  • Add (Boc)₂O (1.1-1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Boc Deprotection Protocol

Materials:

  • Boc-protected 2-amino-5-bromopyrazine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM (if using TFA) or use the HCl/dioxane solution directly.

  • Add TFA (typically 20-50% in DCM) or the 4M HCl in dioxane solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base.

Cbz Protection Protocol

Materials:

  • 2-Amino-5-bromopyrazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve 2-amino-5-bromopyrazine (1.0 eq) in a mixture of THF and water.

  • Add NaHCO₃ (2.0 eq) or Et₃N (1.5 eq).

  • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography if necessary.

Cbz Deprotection Protocol (Catalytic Hydrogenation)

Materials:

  • Cbz-protected 2-amino-5-bromopyrazine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Signaling Pathways and Experimental Workflows

The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates the logical workflow for choosing an appropriate protecting strategy for 2-amino-5-bromopyrazine.

Protecting_Group_Strategy Start Synthetic Goal for 2-Amino-5-bromopyrazine Derivative Check_Direct Can the reaction proceed without protection? Start->Check_Direct No_Protection Proceed without Protecting Group (e.g., Suzuki Coupling) Check_Direct->No_Protection Yes Select_PG Select Appropriate Protecting Group Check_Direct->Select_PG No Reaction Subsequent Synthetic Steps No_Protection->Reaction Boc Boc Group (Acid Labile) Select_PG->Boc Cbz Cbz Group (Hydrogenolysis) Select_PG->Cbz Fmoc Fmoc Group (Base Labile) Select_PG->Fmoc Other_PG Other Groups (e.g., TFA) Select_PG->Other_PG Protection Protection Step Boc->Protection Cbz->Protection Fmoc->Protection Other_PG->Protection Protection->Reaction Deprotection Deprotection Step Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Decision workflow for selecting a protecting group strategy.

The following diagram illustrates the general experimental workflow for a synthesis involving a protection-deprotection sequence.

Experimental_Workflow Start Start with 2-Amino-5-bromopyrazine Protection Protect Amino Group (e.g., with Boc₂O) Start->Protection Purification1 Purification of Protected Intermediate Protection->Purification1 Reaction Perform Desired Reaction (e.g., Cross-Coupling) Purification1->Reaction Purification2 Purification of Reaction Product Reaction->Purification2 Deprotection Deprotect Amino Group (e.g., with TFA) Purification2->Deprotection Purification3 Final Purification Deprotection->Purification3 End Final Product Purification3->End

Navigating the Synthesis of Pyrazine Derivatives: A Comparative Guide to Palladium Catalysts for Coupling with tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrazine compounds is a critical step in the discovery of novel therapeutics. The versatile building block, tert-Butyl (5-bromopyrazin-2-yl)carbamate, offers a key scaffold for modification via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings with this important substrate, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.

The pyrazine moiety is a common feature in numerous biologically active molecules. Consequently, the development of robust and efficient methods for the derivatization of pyrazine rings is of significant interest to the pharmaceutical industry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, offering a broad scope and functional group tolerance. This guide focuses on the coupling reactions of this compound, a key intermediate where the Boc-protecting group allows for subsequent modifications of the amino functionality.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and a boronic acid or its ester. For the coupling of bromopyrazines, the selection of the appropriate palladium catalyst and ligand is crucial to overcome challenges such as catalyst inhibition by the nitrogen atoms of the pyrazine ring.

Below is a comparison of different palladium catalyst systems for the Suzuki-Miyaura coupling of bromopyridine and bromopyrazine derivatives, which serve as close analogs to this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9512-15Moderate to GoodA classic, reliable catalyst for a range of substrates.[1]
PdCl₂(dppf)dppfK₂CO₃DME802HighOften provides high yields in shorter reaction times.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016HighEffective for more challenging, electron-rich substrates.[2]
(A-taphos)₂PdCl₂A-taphosCsFDME120 (MW)0.585-95Microwave conditions can significantly reduce reaction times.[3]
Pd(II) ONO pincer complex-K₂CO₃Toluene/H₂O100->95Highly active catalyst, effective at low loadings (0.01 mol%).[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on conditions found to be effective for the coupling of related bromo-heterocycles.[1]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with heteroaryl halides.

The following table summarizes the performance of different catalyst systems for the Buchwald-Hartwig amination of bromopyridine derivatives, providing guidance for the amination of this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / (±)-BINAP(±)-BINAPNaOtBuToluene80460A common system for C-N bond formation.[5]
Pd(OAc)₂ / XPhosXPhosCs₂CO₃Toluene11018HighXPhos is a highly effective ligand for amination of heteroaryl halides.
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhost-BuOLiToluene10024>95Lithium tert-butoxide can be an effective base.[6]
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuToluene100295RuPhos is another highly efficient ligand for this transformation.[7]
Pd(OAc)₂ / dpppdpppNaOtBuToluene80-55-98Effective for volatile amines.[4]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of bromo-heterocycles.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 times the amount of Pd), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

The table below outlines the effectiveness of various catalyst systems for the Sonogashira coupling of bromo-amino-pyridines, which are structurally related to the target substrate.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTolueneRoom Temp.6-20GoodThe classic Sonogashira catalyst system.
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96An optimized system for amino-substituted bromopyridines.[1][9]
[Pd(allyl)Cl]₂ / PPh₃-----QuantitativeFor chloropyrazine, indicating high reactivity for pyrazine systems.[6]
(NHC)-Pd complex(NHC)-Cu complex--Room Temp.-HighN-heterocyclic carbene ligands can be highly effective.[10]

Experimental Protocol: Sonogashira Coupling

This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand if required (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes at room temperature. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and triethylamine (as both base and co-solvent).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Stille Coupling: An Alternative Approach

The Stille coupling offers a valuable alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction. This reaction involves the coupling of an organohalide with an organostannane reagent.

The following table presents catalyst systems that have shown high efficiency in the Stille coupling of aryl bromides.

Catalyst SystemLigandAdditiveSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃-Toluene80-11012-24Good to ExcellentA widely used and versatile catalyst for Stille couplings.[8]
Pd(OAc)₂ / XPhosXPhosCsF-100492XPhos ligand can enhance reactivity.[11]
Pd(OAc)₂ / DabcoDabco----Good to ExcellentDabco as a ligand offers an efficient system.[12]

Experimental Protocol: Stille Coupling

This is a general procedure for the Stille coupling of aryl bromides.[8]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous toluene or DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further aid in the practical application of these methods, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Reagents (Substrate, Coupling Partner, Base, Catalyst, Ligand) add_solids Add Solid Reagents to Flask prep_reagents->add_solids dry_glassware Flame-dry Glassware inert_atm Establish Inert Atmosphere (Argon or Nitrogen) dry_glassware->inert_atm inert_atm->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent add_liquids Add Liquid Reagents add_solvent->add_liquids heating Heat to Reaction Temperature add_liquids->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quenching Quench Reaction cooling->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-M pd2_intermediate R¹-Pd(II)Lₙ-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of an optimal palladium catalyst for the coupling of this compound is a multifaceted decision that depends on the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura reactions, PdCl₂(dppf) offers a good balance of reactivity and speed, while modern catalyst systems like those employing SPhos or pincer ligands can provide superior results for challenging substrates. In Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands such as XPhos and RuPhos is generally recommended. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice, with opportunities for optimization using different palladium sources and ligands. Finally, the Stille coupling provides a robust alternative, with Pd(PPh₃)₄ being a workhorse catalyst for this transformation. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and scalable syntheses of functionalized pyrazine derivatives.

References

literature review of synthetic routes to tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on efficiency, reagent accessibility, and reaction conditions, with detailed experimental protocols and quantitative data presented to aid in methodological selection.

Comparison of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are outlined below. Route 1 involves the direct protection of a commercially available starting material, offering a streamlined, single-step process. Route 2 provides a two-step alternative, commencing with the synthesis of the key intermediate, 2-amino-5-bromopyrazine, followed by its subsequent protection.

ParameterRoute 1: Direct Boc ProtectionRoute 2: Two-Step Synthesis from 2-Aminopyrazine
Starting Material 2-Amino-5-bromopyrazine2-Aminopyrazine
Key Reagents Di-tert-butyl carbonate (Boc)₂O, 4-Dimethylaminopyridine (DMAP)N-Bromosuccinimide (NBS), (Boc)₂O, DMAP
Number of Steps 12
Overall Yield 80.2%[1]~72% (calculated from reported yields of each step)
Reaction Conditions Mild (0 °C to room temperature)[1]Mild (Room temperature for bromination, 0 °C to room temperature for protection)[1]
Advantages High-yielding, single-step, commercially available starting material.Utilizes a more readily available and less expensive starting material (2-aminopyrazine).
Disadvantages Relies on the availability and cost of 2-amino-5-bromopyrazine.Lower overall yield, additional purification step required.

Experimental Protocols

Route 1: Direct Boc Protection of 2-Amino-5-bromopyrazine

This route details the direct synthesis of the target compound from 2-amino-5-bromopyrazine.

Reaction Scheme:

Experimental Procedure: [1]

  • To a solution of 5-bromopyrazine-2-amine (5.74 g, 32.97 mmol) in dichloromethane (CH₂Cl₂, 80 mL) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.40 g, 3.30 mmol).

  • To this mixture, add a solution of di-tert-butyl carbonate ((Boc)₂O) (7.20 g, 33.0 mmol) in CH₂Cl₂ (20 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the solution with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) to yield the desired product as a white solid.

Yield: 7.25 g (80.2%)

Route 2: Two-Step Synthesis from 2-Aminopyrazine

This alternative route involves the initial synthesis of 2-amino-5-bromopyrazine, followed by its Boc protection.

Step 2a: Synthesis of 2-Amino-5-bromopyrazine

Reaction Scheme:

Experimental Procedure:

  • Dissolve 2-aminopyrazine (1.0 g, 10.5 mmol) in acetonitrile (20 mL).

  • Add N-bromosuccinimide (NBS) (1.87 g, 10.5 mmol) in one portion to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to give the crude product.

  • Purify the crude product by flash chromatography on silica gel to afford 2-amino-5-bromopyrazine.

Yield: Approximately 90% (based on similar reported procedures).

Step 2b: Boc Protection of 2-Amino-5-bromopyrazine

The procedure for this step is identical to that described in Route 1 .

Synthetic Route Visualization

The following diagram illustrates the two synthetic pathways to this compound.

Synthetic_Routes cluster_route1 Route 1 (Direct) cluster_route2 Route 2 (Two-Step) A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B NBS, Acetonitrile (Route 2a) C This compound B->C (Boc)₂O, DMAP, CH₂Cl₂ (Route 1 / 2b)

Caption: Comparative synthetic pathways to the target compound.

References

comparative study of different bases in Buchwald-Hartwig amination of tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Base Selection for a Key Synthetic Transformation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. In the synthesis of novel therapeutics and functional materials, the strategic amination of heteroaromatic compounds like tert-Butyl (5-bromopyrazin-2-yl)carbamate is of paramount importance. The choice of base in this palladium-catalyzed reaction is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of different bases commonly employed in the Buchwald-Hartwig amination of this key pyrazine derivative and similar heteroaryl halides, supported by experimental data from analogous systems.

The Critical Role of the Base

In the Buchwald-Hartwig catalytic cycle, the base plays a multifaceted role. Its primary function is to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle. Additionally, the base facilitates the regeneration of the active Pd(0) catalyst by promoting the reductive elimination step. The nature of the base—its strength, solubility, and steric bulk—can profoundly impact the reaction outcome. A base that is too weak may result in slow or incomplete reaction, while an overly strong base can lead to undesired side reactions, such as decomposition of the starting material or the catalyst.

Comparative Performance of Common Bases

While a direct comparative study for this compound is not extensively documented in a single source, data from the amination of similar brominated heteroaryl systems provide valuable insights into the relative efficacy of different bases. The following table summarizes typical results observed with various bases in the Buchwald-Hartwig amination of heteroaryl bromides.

BaseBase TypeTypical Yield (%)Observations
Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic85-95Often the base of choice for a wide range of aryl and heteroaryl halides. Its high basicity promotes efficient deprotonation of the amine.
Lithium bis(trimethylsilyl)amide (LHMDS)Strong, non-nucleophilic80-90A powerful base that can be effective when other bases fail, particularly with less reactive amines.
Cesium carbonate (Cs₂CO₃)Weak, inorganic70-85A milder base, often used for sensitive substrates to minimize side reactions. Its solubility in organic solvents is a key advantage.[1]
Potassium phosphate (K₃PO₄)Weak, inorganic65-80Another mild base that can be effective, particularly with specific ligand combinations.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Strong, organic60-75A non-nucleophilic organic base that can be advantageous in achieving homogeneous reaction conditions. Its efficacy can be highly dependent on the solvent and ligand.

Note: Yields are illustrative and can vary significantly based on the specific amine, ligand, catalyst, solvent, and temperature used in the reaction.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters, particularly the choice of base, ligand, and temperature, is often necessary to achieve the highest yield for a given amine.

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the chosen base.

  • Add this compound and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd Catalyst, Ligand, and Base B Add Aryl Halide and Amine A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Product Purified Product I->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion

The selection of an appropriate base is a critical determinant for the success of the Buchwald-Hartwig amination of this compound. While strong alkoxide bases like sodium tert-butoxide often provide high yields, milder inorganic bases such as cesium carbonate are valuable for substrates prone to decomposition. The optimal choice will invariably depend on the specific amine coupling partner and the desired reaction conditions. The provided experimental framework and comparative data serve as a valuable starting point for researchers in the optimization of this pivotal synthetic transformation.

References

Unambiguous Structure Validation: A Comparative Guide to 2D NMR Techniques for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a critical step in the chemical synthesis workflow. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most effective techniques for structural validation.

Two-dimensional NMR spectroscopy stands as a powerful and indispensable tool for the definitive structural elucidation of molecules in solution.[1] Unlike one-dimensional (1D) NMR, which can become overcrowded and difficult to interpret for complex molecules, 2D NMR experiments disperse spectral information across two frequency axes, resolving overlapping signals and revealing intricate atomic connectivity.[2][3] This guide will focus on the application of key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of synthetic intermediates.

Comparative Analysis of Structural Validation Techniques

While 2D NMR is a gold standard for detailed structural assignment, other analytical techniques can provide complementary or preliminary information.[1] The choice of method often depends on the complexity of the molecule, the information required, and the availability of instrumentation.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (through-bond correlations), stereochemistry, and regiochemistry.[1][4]Provides unambiguous structural assignment in solution; non-destructive.[1]Requires larger sample amounts and longer acquisition times compared to other methods; can be complex to interpret for very large molecules.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation patterns.High sensitivity; excellent for volatile and thermally stable compounds.Provides limited information on stereochemistry and complex connectivity; not suitable for non-volatile or thermally labile compounds.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups.Fast and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; spectra can be complex for molecules with many functional groups.[1]
X-ray Crystallography Absolute three-dimensional structure in the solid state.Provides the most definitive structural information.Contingent on obtaining a suitable single crystal, which can be a significant bottleneck.[1]

Core 2D NMR Techniques for Structure Elucidation

A combination of 1D and 2D NMR experiments is typically employed for a comprehensive structural analysis.[5][6] The logical workflow often begins with 1D ¹H and ¹³C NMR for an initial assessment, followed by a suite of 2D experiments to establish the complete molecular framework.

Workflow for Structure Validation using 2D NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Determination Proton_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) Proton_NMR->COSY Carbon_NMR ¹³C NMR & DEPT HSQC HSQC (¹H-¹³C One-Bond Correlations) Carbon_NMR->HSQC Fragments Identify Spin Systems & Substructures COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Assemble Fragments HMBC->Connectivity Fragments->Connectivity Validation Final Structure Validation Connectivity->Validation

Caption: A logical workflow for structure elucidation using 1D and 2D NMR spectroscopy.

Key 2D NMR Experiments and Their Applications
ExperimentCorrelation TypeInformation GainedTypical Application
COSY ¹H-¹H (through 2-3 bonds)Identifies protons that are J-coupled, revealing neighboring protons in a spin system.[4][7]Establishes proton-proton connectivity within molecular fragments.
HSQC ¹H-¹³C (through one bond)Correlates each proton to the carbon it is directly attached to.[3][7]Assigns protonated carbons and confirms direct C-H bonds.
HMBC ¹H-¹³C (through 2-4 bonds)Shows correlations between protons and carbons that are separated by multiple bonds.[2][7]Connects molecular fragments and identifies quaternary carbons.

Logical Relationships Between 2D NMR Experiments

G cluster_input Initial Data cluster_correlations Correlation Experiments cluster_output Derived Structural Information H_Shifts ¹H Chemical Shifts COSY COSY H_Shifts->COSY HSQC HSQC H_Shifts->HSQC HMBC HMBC H_Shifts->HMBC C_Shifts ¹³C Chemical Shifts C_Shifts->HSQC C_Shifts->HMBC HH_Connectivity H-H Connectivity COSY->HH_Connectivity CH_One_Bond Direct C-H Bonds HSQC->CH_One_Bond CH_Long_Range Long-Range C-H Connectivity HMBC->CH_Long_Range Final_Structure Complete Molecular Structure HH_Connectivity->Final_Structure CH_One_Bond->Final_Structure CH_Long_Range->Final_Structure

Caption: Logical relationships between NMR experiments and the derived structural information.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data. Instrument-specific parameters may require optimization.[5]

Sample Preparation
  • Purification: Ensure the synthetic intermediate is of high purity to avoid interference from impurities.

  • Dissolution: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[5] The choice of solvent is critical to avoid overlapping solvent signals with analyte resonances.

  • Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.

2D NMR Data Acquisition

The following parameters are typical starting points and should be adjusted based on the specific instrument and sample.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is recommended.[7]

  • Spectral Width (¹H): Set to cover all proton signals (typically 0-12 ppm).

  • Number of Increments (t₁): 128-256 increments are usually sufficient for good resolution.

  • Number of Scans (per increment): 2-8 scans, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is preferred.

  • Spectral Width (¹H): As per the ¹H spectrum.

  • Spectral Width (¹³C): Set to cover all carbon signals (typically 0-220 ppm).

  • Number of Increments (t₁): 128-256 increments.

  • Number of Scans (per increment): 4-16 scans.

  • Relaxation Delay: 1.5-2 seconds.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC sequence.

  • Spectral Width (¹H): As per the ¹H spectrum.

  • Spectral Width (¹³C): As per the ¹³C spectrum.

  • Number of Increments (t₁): 256-512 increments.

  • Number of Scans (per increment): 8-64 scans, as HMBC is less sensitive.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a typical range of 4-10 Hz.[7]

  • Relaxation Delay: 1.5-2 seconds.

Data Presentation and Interpretation

Quantitative data from 2D NMR spectra are crucial for unambiguous assignments. Below is an example of how to tabulate this data for a hypothetical synthetic intermediate.

Table 1: ¹H and ¹³C NMR Data

PositionδC (ppm)δH (ppm) (multiplicity, J in Hz)COSY Correlations (¹H)HMBC Correlations (¹³C)
1172.5 (C)--2, 3
255.1 (CH)4.15 (t, 7.1)31, 3, 4
330.2 (CH₂)2.50 (m)2, 41, 2, 4, 5
422.8 (CH₂)1.80 (m)3, 52, 3, 5
514.1 (CH₃)0.95 (t, 7.4)43, 4

Interpretation of the Data Table:

  • δC and δH: Chemical shifts for carbon and proton nuclei, respectively.

  • Multiplicity and J-coupling: Provides information about neighboring protons.

  • COSY Correlations: Shows which protons are coupled to each other, helping to build molecular fragments. For example, the proton at position 2 is coupled to the protons at position 3.

  • HMBC Correlations: Reveals long-range couplings, which are essential for connecting the fragments. For instance, the proton at position 2 shows a correlation to the carbonyl carbon at position 1, confirming their connectivity.

Conclusion

For the unambiguous structural validation of synthetic intermediates, 2D NMR spectroscopy, particularly the combined use of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail in solution.[1] While other techniques like GC-MS and FTIR are valuable for preliminary analysis, they lack the definitive resolving power of 2D NMR for complex structures.[1] By following a systematic workflow and adhering to robust experimental protocols, researchers can confidently elucidate and validate the structures of their synthetic compounds, a critical step in advancing research and drug development.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways for Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazine intermediates is a critical step in the development of numerous pharmaceuticals, agrochemicals, and flavor compounds. Choosing the most cost-effective synthetic pathway is paramount for optimizing resources and ensuring commercially viable production. This guide provides an objective comparison of three prominent synthetic routes to pyrazine intermediates: the Staedel-Rugheimer synthesis, the Gutknecht synthesis, and the condensation of 1,2-diamines with α-dicarbonyl compounds. The analysis is supported by experimental data to aid researchers in making informed decisions for their specific synthetic needs.

At a Glance: Comparing Synthetic Pathways

The selection of an appropriate synthetic pathway for pyrazine intermediates depends on a multitude of factors, including the cost of starting materials, reaction yields, energy consumption, and the expenses associated with purification. The following table summarizes the key quantitative and qualitative parameters for the three major synthesis routes.

MetricStaedel-Rugheimer SynthesisGutknecht SynthesisCondensation of 1,2-Diamines with α-Dicarbonyls
Starting Materials α-Halo ketones, Ammoniaα-Amino ketones (often generated in situ)1,2-Diamines, α-Dicarbonyl compounds
Typical Yield Moderate to Good[1]Good to Excellent[2]Good to Excellent[3]
Cost of Key Reactants α-Halo ketones can be moderately expensive.[1][4][5][6][7]α-Amino ketones can be costly if purchased directly; in situ generation is often more economical.[8][9][10][11][12]1,2-Diamines and α-dicarbonyls are generally more affordable and readily available.[2][3][13][14][15][16][17][18]
Reaction Conditions Often requires heating and subsequent oxidation.[13]Involves reduction and oxidation steps, sometimes with heating.[1][17]Generally proceeds under mild conditions, often at room temperature or with gentle heating.[2]
Green Chemistry Metrics
Atom EconomyModerate (byproducts like ammonium halides are formed).Moderate (in situ generation involves additional reagents).High (fewer byproducts).[14][15][18][19][20][21]
E-FactorHigher due to byproducts and potential for solvent-intensive workup.[11]Variable, depending on the efficiency of the in situ generation of the α-amino ketone.Generally lower, reflecting higher atom economy and milder conditions.
Purification Typically requires recrystallization or chromatography.[8][22]Purification by recrystallization or chromatography is common.[2]Purification methods vary, but can be straightforward due to cleaner reactions.[22]
Advantages A classic and well-established method.Versatile for the synthesis of various substituted pyrazines.[4]High yields, broad substrate scope, and straightforward procedure.[3]
Disadvantages Use of lachrymatory α-halo ketones; generation of inorganic waste.[13]Can involve multiple steps if the α-amino ketone is not commercially available.[13]The oxidation step of the dihydropyrazine intermediate may be required.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthetic pathways. Below are representative experimental protocols for each of the three main synthetic routes to pyrazine intermediates.

Staedel-Rugheimer Pyrazine Synthesis

This method involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation.

Synthesis of 2,5-Diphenylpyrazine:

  • Dissolve 2-chloroacetophenone in ethanol.

  • Add an excess of aqueous ammonia to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the intermediate α-amino ketone undergoes self-condensation to form a dihydropyrazine.

  • The dihydropyrazine is then oxidized to 2,5-diphenylpyrazine, which can be facilitated by air or by the addition of an oxidizing agent like copper(II) sulfate.

  • The product is isolated by filtration or extraction and purified by recrystallization.[23]

Gutknecht Pyrazine Synthesis

This versatile method relies on the self-condensation of α-amino ketones, which are often generated in situ from precursors like isonitroso ketones.[1][17]

Synthesis of a Substituted Pyrazine:

  • An α-amino ketone is generated in situ, for example, by the reduction of an α-oximino ketone using catalytic hydrogenation.

  • The resulting α-amino ketone undergoes self-condensation upon heating in a suitable solvent to form a dihydropyrazine intermediate.

  • The dihydropyrazine is then oxidized to the corresponding pyrazine. This can be achieved using oxidizing agents such as mercury(I) oxide, copper(II) sulfate, or by exposure to air.

  • The final product is isolated and purified using standard techniques like chromatography or recrystallization.[2]

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is a widely used and generally high-yielding method for the synthesis of pyrazines.[3]

Synthesis of 2,3-Dimethylpyrazine:

  • Dissolve ethylenediamine and diacetyl (2,3-butanedione) in a suitable solvent such as ethanol.[16][24][25][26]

  • The condensation reaction often proceeds readily at room temperature or with gentle heating, forming a dihydropyrazine intermediate.

  • In many cases, this intermediate readily oxidizes in the presence of air to form 2,3-dimethylpyrazine. If the dihydropyrazine is stable, a separate oxidation step may be required.

  • The product can be isolated by removing the solvent and purified by recrystallization or chromatography.[2]

Visualizing the Synthetic Workflows

To better understand the logical flow of each synthetic pathway, the following diagrams illustrate the key steps involved.

Staedel_Rugheimer_Synthesis A α-Halo Ketone C α-Amino Ketone A->C Nucleophilic Substitution B Ammonia B->C D Self-Condensation C->D E Dihydropyrazine D->E F Oxidation E->F G Pyrazine Derivative F->G

Staedel-Rugheimer Synthesis Workflow

Gutknecht_Synthesis A Ketone Precursor B Generation of α-Amino Ketone A->B e.g., Reduction of α-oximino ketone C Self-Condensation B->C D Dihydropyrazine C->D E Oxidation D->E F Substituted Pyrazine E->F

Gutknecht Synthesis Workflow

Condensation_Synthesis A 1,2-Diamine C Condensation A->C B α-Dicarbonyl Compound B->C D Dihydropyrazine Intermediate C->D E Oxidation D->E F Pyrazine Derivative E->F

Condensation Synthesis Workflow

Conclusion

The choice of the most cost-effective synthetic pathway for pyrazine intermediates is a critical decision for researchers and drug development professionals. The condensation of 1,2-diamines with α-dicarbonyl compounds often emerges as a highly favorable route due to its high yields, mild reaction conditions, and the relatively low cost and ready availability of starting materials. This method also tends to have better green chemistry metrics, such as higher atom economy and a lower E-factor.

The Gutknecht synthesis offers versatility for producing a wide range of substituted pyrazines, although the cost-effectiveness can be influenced by the need to synthesize the α-amino ketone precursor in situ. The Staedel-Rugheimer synthesis , while a classic and well-documented method, may be less cost-effective due to the use of potentially hazardous and more expensive α-halo ketones, as well as the generation of inorganic waste.

Ultimately, the optimal choice will depend on the specific target molecule, the scale of the synthesis, and the available resources. By carefully considering the factors outlined in this guide, researchers can select the most economical and efficient pathway for their pyrazine intermediate synthesis.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (5-bromopyrazin-2-yl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for tert-butyl (5-bromopyrazin-2-yl)carbamate. Adherence to these procedures is critical for minimizing environmental impact and protecting all personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Based on available safety information, this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4)

  • Skin corrosion/irritation (Category 2)

  • Serious eye damage/eye irritation (Category 2A)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Personal Protective Equipment (PPE): All handling of this compound and its waste must be conducted while wearing appropriate PPE to prevent exposure.[1][2][3][4] This includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[2][3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]

  • Body Protection: A fully buttoned laboratory coat should be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling and disposal preparation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. Due to its chemical structure, it falls under the category of halogenated organic waste .[6][7] Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:
  • Waste Segregation: It is critical to segregate waste containing this compound. Do not mix it with non-halogenated, acidic, or other incompatible waste streams.[6][8]

  • Waste Collection and Containment:

    • Solid Waste: Collect any solid waste contaminated with the compound, such as weighing paper, contaminated gloves, or filter paper, in a clearly labeled, sealable hazardous waste container.[8]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[6]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound," the CAS number (914349-79-4), and the appropriate hazard pictograms (e.g., "Harmful," "Irritant"). The accumulation start date should also be clearly marked on the label.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from drains and sources of ignition.

  • Final Disposal: Arrange for the collection of the hazardous waste by a certified environmental management company or your institution's Environmental Health and Safety (EHS) department. Always follow your institution's specific procedures for hazardous waste pickup and disposal. Incineration at high temperatures is often the preferred method for the disposal of halogenated organic compounds.[9][10]

Quantitative Data Summary for Waste Management

ParameterGuideline
Waste Container Type Chemically resistant, sealable (e.g., HDPE, glass)
Maximum Container Volume Consult institutional EHS guidelines (typically ≤ 5 gallons)
Storage Time Limit Consult institutional EHS guidelines (often ≤ 90 days)
Waste Stream Category Halogenated Organic Waste
EPA Waste Code (if applicable) Consult your EHS department for appropriate coding

Experimental Protocol for Waste Neutralization (Hypothetical)

Attempting to neutralize chemical waste in a laboratory setting without validated procedures is strongly discouraged due to the potential for uncontrolled reactions and the generation of more hazardous byproducts. The primary and recommended disposal method is through a licensed hazardous waste facility.

For carbamates, alkaline hydrolysis can be a method of degradation.[9][11] However, the presence of the brominated pyrazine ring may lead to the formation of other hazardous compounds. Any consideration of a neutralization protocol should only be undertaken by highly trained personnel after a thorough risk assessment and consultation with the institutional EHS department. A hypothetical, unverified procedure could involve:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.

  • Hydrolysis: Slowly add a solution of a strong base (e.g., sodium hydroxide) while stirring and monitoring the temperature.

  • Quenching and Workup: After the reaction is complete, neutralize the mixture and separate the aqueous and organic layers.

  • Analysis: Analyze all resulting waste streams to ensure complete degradation of the original compound before final disposal.

Note: This is a generalized and hypothetical protocol and should not be attempted without expert consultation and validation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood waste_generation Generation of Waste (Solid or Liquid) ppe->waste_generation fume_hood->waste_generation segregate_waste Segregate as Halogenated Organic Waste waste_generation->segregate_waste solid_waste Solid Waste: Contaminated labware, PPE, etc. segregate_waste->solid_waste If Solid liquid_waste Liquid Waste: Solutions containing the compound segregate_waste->liquid_waste If Liquid waste_container Place in a Labeled, Sealable, and Compatible Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container storage Store in a Designated Satellite Accumulation Area waste_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal by Certified Vendor ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (5-bromopyrazin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for handling tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS No. 914349-79-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profiles of structurally similar chemicals is recommended to ensure the safety of all laboratory personnel.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.[4][5] The following table summarizes the recommended PPE for various operations.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[1][2]Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4]Provides a barrier against skin contact. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A fully buttoned laboratory coat.[4][6]Protects skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][7]As this is a solid compound, there is a risk of inhaling airborne particles, especially when weighing or transferring the material.

Operational and Disposal Plans

Experimental Protocol: Safe Handling and Weighing

  • Preparation : Before handling the compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[4] Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate, clearly labeled waste containers.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weighing boat.[4] Avoid any sudden movements that could generate dust.

  • Post-Weighing : After weighing, securely close the primary container. Clean the spatula and the weighing area to remove any residual chemical. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Spill Management

  • Minor Spills : Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[7] Carefully sweep the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. Dispose of all cleanup materials as hazardous waste.

  • Major Spills : Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team. Prevent entry to the affected area.

First Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][9]

  • Waste Disposal : All waste materials, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4] Arrange for a licensed hazardous waste disposal service to collect the waste containers.[8] Do not dispose of down the drain or in regular trash.[9]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_area 1. Prepare Workspace (Chemical Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound Carefully don_ppe->weigh Proceed to Handling transfer 4. Transfer to Reaction Vessel weigh->transfer spill Spill Occurs? weigh->spill clean_tools 5. Clean Equipment transfer->clean_tools After Experiment decontaminate 6. Decontaminate Work Area clean_tools->decontaminate dispose_waste 7. Segregate Hazardous Waste decontaminate->dispose_waste Final Steps doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands spill->transfer No spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->decontaminate

Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.